Cdk7-IN-25
Description
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Properties
Molecular Formula |
C33H32N6O3 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
N-[(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C33H32N6O3/c1-3-31(40)35-26-12-10-24(11-13-26)32(41)36-27-18-23-19-28(21-27)37-33-34-15-14-30(38-33)25-8-7-9-29(20-25)42-17-6-4-5-16-39(2)22-23/h3-5,7-15,18-21H,1,6,16-17,22H2,2H3,(H,35,40)(H,36,41)(H,34,37,38)/b5-4+ |
InChI Key |
PVRJKFUTSFKLDZ-SNAWJCMRSA-N |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-25: A Technical Guide to its Mechanism of Action in Cancer Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role as a master regulator of cell cycle progression and gene transcription.[1][2][3][4] Its dysregulation is a common feature in many cancers, which often exhibit a heightened dependency on transcriptional machinery for their survival and proliferation. Cdk7-IN-25 is a potent, highly selective, covalent inhibitor of CDK7, designed to irreversibly bind and inactivate the kinase. This guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, detailing its impact on fundamental cellular processes, presenting key quantitative data, and outlining essential experimental protocols for its study.
The Core Duality of CDK7: A Master Regulator
CDK7 functions as a central node integrating two of the most fundamental processes in a cell: its cycle of division and the transcription of its genes. It performs these distinct roles through its participation in two major protein complexes.
-
Cell Cycle Control - CDK-Activating Kinase (CAK): CDK7, in a trimeric complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK).[5][6] The CAK complex is responsible for the activating phosphorylation of a conserved threonine residue within the T-loop of downstream cell cycle kinases, including CDK1, CDK2, CDK4, and CDK6.[7][8][9] This activation is an indispensable step for cells to pass through the G1/S and G2/M checkpoints and proceed with division.[7]
-
Transcription Regulation - Component of TFIIH: The CAK complex is also an integral subunit of the general transcription factor IIH (TFIIH).[2][5] In this context, CDK7 directly phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), primarily on serine 5 (Ser5) and serine 7 (Ser7) residues.[10][11][12][13] This phosphorylation is a critical signal for transcription initiation, promoter clearance, and the establishment of a promoter-proximal pause.[14] Furthermore, CDK7 activates CDK9 (a component of P-TEFb), which in turn phosphorylates Ser2 of the RNAPII CTD to promote transcriptional elongation.[4][11][15]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. CDK7 | Cancer Genetics Web [cancerindex.org]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-25 chemical structure and properties
An In-Depth Technical Guide to Cdk7-IN-25
This compound is a highly potent and specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for the initiation of transcription.[1][2][3] Due to its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target in oncology. This compound serves as a valuable chemical probe for studying the biological functions of CDK7 and for preclinical cancer research.
Chemical Structure and Properties
Below are the key chemical and physical properties of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₃H₃₂N₆O₃ | MedchemExpress |
| Molecular Weight | 560.65 g/mol | MedchemExpress |
| CAS Number | 2009209-60-1 | MedchemExpress |
| SMILES | O=C(C1=CC=C(NC(C=C)=O)C=C1)NC2=CC3=CC(NC4=NC(C5=CC(OCC/C=C/CN(C)C)=CC=C5)=CC=N4)=C(N3C)C=C2 | MedchemExpress |
| IC₅₀ (CDK7) | < 1 nM | [4] |
| Appearance | Solid powder | Inferred |
| Solubility | Soluble in DMSO | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by potently inhibiting the kinase activity of CDK7. This inhibition disrupts the two primary functions of CDK7:
-
Cell Cycle Regulation: By inhibiting the CDK-activating kinase (CAK) function of CDK7, this compound prevents the phosphorylation and activation of downstream cell cycle CDKs (CDK1, CDK2, CDK4, CDK6). This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can induce apoptosis in cancer cells.
-
Transcriptional Regulation: this compound blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II by the TFIIH-associated CDK7. This inhibits transcription initiation and elongation, leading to a global downregulation of mRNA synthesis. This is particularly effective against cancer cells that are highly dependent on the transcription of specific oncogenes for their survival.
Signaling Pathway
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcription, and the points of inhibition by this compound.
Caption: CDK7's dual role in cell cycle and transcription, inhibited by this compound.
Experimental Protocols
The following are generalized protocols for common assays used to characterize CDK7 inhibitors like this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the recombinant CDK7/Cyclin H/MAT1 complex to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity. If using a radiometric assay, this involves capturing the phosphorylated substrate on a membrane and quantifying radioactivity. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro CDK7 kinase inhibition assay.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control (medium with DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Measure cell viability using an appropriate assay. For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence according to the manufacturer's protocol.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of Target Engagement
This protocol is used to confirm that this compound inhibits the phosphorylation of CDK7's downstream targets in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
A loading control (e.g., GAPDH, β-actin)
-
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Include a DMSO-treated control.
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of target proteins relative to the total protein and loading control.
Conclusion
This compound is a powerful research tool for dissecting the complex roles of CDK7 in cell biology and for exploring its potential as a therapeutic target in cancer. Its high potency allows for effective inhibition of CDK7 at low nanomolar concentrations, enabling detailed studies of the downstream consequences on the cell cycle and transcription. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor in their specific systems of interest. As with any potent inhibitor, careful experimental design and validation are crucial for interpreting the results accurately.
References
- 1. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Cdk7-IN-25 Target Binding and Selectivity Profile
A comprehensive analysis of the potent and selective CDK7 inhibitor, Cdk7-IN-25 (also known as CY-16-1), reveals a promising profile for researchers in oncology and cell cycle regulation. This guide synthesizes the available data on its target engagement, selectivity, and the methodologies employed for its characterization.
Disclaimer: While this compound is a known potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), detailed public information regarding its comprehensive selectivity profile and specific experimental protocols is limited. The primary source of its initial characterization is cited as patent US20180008604A1. This guide provides a framework based on available information and established methodologies for characterizing similar kinase inhibitors. For a more exhaustive understanding, direct consultation of the aforementioned patent is recommended. As a result, and to provide a complete technical guide as requested, we will also reference data from the well-characterized and structurally related covalent CDK7 inhibitor, THZ1, to illustrate key concepts and experimental approaches.
Target Binding Profile of this compound
This compound is distinguished by its high potency against its primary target, CDK7.
| Compound | Target | IC50 | Reference |
| This compound (CY-16-1) | CDK7 | <1 nM | [1] |
This sub-nanomolar inhibitory concentration indicates a strong binding affinity to the CDK7 enzyme, a key regulator of both the cell cycle and transcription.
Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen cellular consequences and toxicity. While a detailed kinase panel screening for this compound is not publicly available, the characterization of similar covalent CDK7 inhibitors like THZ1 provides a benchmark for expected selectivity.
For comparison, the selectivity of THZ1 has been extensively profiled:
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 3.2 | 1 |
| CDK12 | 250 | ~78 |
| CDK1 | >1000 | >312 |
| CDK2 | >1000 | >312 |
Data for THZ1 is provided for illustrative purposes.
It is anticipated that this compound would exhibit a favorable selectivity profile, with significantly higher potency for CDK7 over other cyclin-dependent kinases and the broader kinome.
Experimental Protocols
The following sections detail the standard experimental methodologies used to characterize the target binding and selectivity of CDK7 inhibitors. These protocols are representative of the techniques likely employed for the evaluation of this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against a purified kinase.
Principle: A radiometric assay using ³³P-ATP is a common method. The kinase phosphorylates a substrate, and the amount of incorporated radiolabel is quantified.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. Include a DMSO control (vehicle).
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinome-wide Selectivity Profiling
Objective: To assess the selectivity of an inhibitor against a broad panel of kinases.
Principle: Commercially available kinase panel screening services utilize various assay formats (e.g., radiometric, fluorescence-based, or mass spectrometry-based) to measure the inhibitory activity of a compound against hundreds of kinases simultaneously.
Protocol (General):
-
Compound Submission: Provide the test inhibitor at a specified concentration (e.g., 1 µM) to the screening service.
-
Assay Performance: The service provider performs single-point or dose-response assays against their kinase panel.
-
Data Reporting: The results are typically reported as the percentage of inhibition at the tested concentration or as IC50 values for the inhibited kinases.
-
Selectivity Analysis: Analyze the data to identify off-target kinases and determine the selectivity window of the inhibitor.
Cellular Target Engagement Assay
Objective: To confirm that the inhibitor binds to its intended target within a cellular context.
Principle: A common method is a competition-based assay using a biotinylated probe that binds to the same site as the inhibitor.
Protocol:
-
Cell Treatment: Treat cultured cells with varying concentrations of the test inhibitor or a vehicle control.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Probe Incubation: Incubate the cell lysates with a biotinylated kinase probe that covalently binds to the target kinase.
-
Affinity Capture: Capture the probe-bound proteins using streptavidin-coated beads.
-
Western Blotting: Elute the captured proteins and quantify the amount of the target kinase (e.g., CDK7) by Western blotting using a specific antibody.
-
Data Analysis: A decrease in the amount of captured kinase in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the CDK7 signaling pathway and a typical workflow for inhibitor characterization.
Caption: CDK7 Signaling Pathway.
Caption: Inhibitor Characterization Workflow.
References
Cdk7-IN-25: A Technical Guide to its Effects on Transcription and RNA Polymerase II
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research specifically detailing the effects of Cdk7-IN-25 on transcription and RNA Polymerase II is limited in publicly available literature. This compound (also known as CY-16-1) is a highly potent Cdk7 inhibitor with a reported IC50 of less than 1nM.[1] Given its high potency, this guide will extrapolate its expected effects based on comprehensive data from other well-characterized, potent, and selective Cdk7 inhibitors such as THZ1, SY-1365, SY-5609, and YKL-5-124. The mechanisms and consequences of potent Cdk7 inhibition are expected to be largely conserved.
Core Mechanism of Action: Dual Roles in Transcription and Cell Cycle
Cyclin-dependent kinase 7 (Cdk7) is a critical kinase that functions in two fundamental cellular processes: transcription and cell cycle progression.[2][3][4]
-
As part of the General Transcription Factor TFIIH: Cdk7 is a subunit of the 10-subunit TFIIH complex, a key component of the RNA Polymerase II (Pol II) pre-initiation complex (PIC).[2][5] Within TFIIH, Cdk7's primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1.[6][7] This phosphorylation is crucial for the transition from transcription initiation to elongation.[8]
-
As a CDK-Activating Kinase (CAK): Cdk7, in a smaller complex with Cyclin H and MAT1, acts as a CAK, responsible for the activating phosphorylation of several other CDKs, including those that regulate the cell cycle (CDK1, CDK2, CDK4, and CDK6) and transcription (CDK9, CDK12, and CDK13).[6][8]
Potent inhibitors like this compound are expected to block both of these functions, leading to profound effects on transcription and cell proliferation.
Effects on RNA Polymerase II and the Transcription Cycle
Inhibition of Cdk7 with potent small molecules impacts virtually every stage of the transcription cycle, from the assembly of the pre-initiation complex to the termination of transcription.
RNA Polymerase II CTD Phosphorylation
The C-terminal domain of Pol II consists of multiple repeats of the heptapeptide sequence YSPTSPS, with serine residues at positions 2, 5, and 7 being key targets for phosphorylation. Cdk7 preferentially phosphorylates Ser5 and Ser7.[2][9]
-
Serine 5 Phosphorylation (Ser5-P): This modification is a hallmark of transcription initiation and is crucial for the recruitment of the mRNA capping enzyme.[9] Potent Cdk7 inhibitors lead to a significant reduction in Ser5-P levels at the 5' ends of genes.[3][10]
-
Serine 7 Phosphorylation (Ser7-P): Cdk7 is a major kinase for Ser7, a modification implicated in the transcription of small nuclear RNAs (snRNAs) and in promoting efficient transcription of protein-coding genes.[9] Inhibition of Cdk7 also leads to a decrease in Ser7-P.[10]
-
Serine 2 Phosphorylation (Ser2-P): While primarily mediated by Cdk9 (as part of P-TEFb) during transcription elongation, Cdk7 activity is required for the activation of Cdk9.[11] Therefore, Cdk7 inhibition indirectly leads to a reduction in Ser2-P, particularly at the 3' ends of genes.[11]
Transcription Initiation and Promoter Escape
Cdk7 activity is critical for the transition from a stalled pre-initiation complex to an elongating polymerase. Inhibition of Cdk7 leads to:
-
Reduced Promoter Escape: Cdk7 phosphorylation of the Pol II CTD is thought to facilitate the release of Pol II from the promoter and associated initiation factors.[12]
-
Altered Pre-Initiation Complex (PIC) Stability: Inhibition of Cdk7 can lead to decreased stability of the PIC, resulting in reduced Pol II occupancy at gene promoters.[3]
Promoter-Proximal Pausing
Shortly after initiation, Pol II often pauses within the first 100 nucleotides downstream of the transcription start site (TSS). This pausing is regulated by a balance of positive and negative elongation factors. Cdk7 plays a dual role in this process:
-
Establishment of Pausing: Cdk7 activity is required for the recruitment of the Negative Elongation Factor (NELF) and DRB-sensitivity inducing factor (DSIF), which together establish the paused state.[2][9][11] Cdk7 inhibition leads to reduced NELF recruitment and a decrease in Pol II pausing.[9][13]
-
Pause Release (via Cdk9 activation): Cdk7 activates Cdk9, the kinase responsible for phosphorylating NELF and DSIF, which in turn leads to the release of the paused polymerase and the transition to productive elongation.[2][11] Thus, while direct inhibition of Cdk7 can decrease the establishment of the pause, the concomitant lack of Cdk9 activation can also impair efficient pause release.
Transcription Elongation and Termination
The effects of Cdk7 inhibition extend beyond the promoter:
-
Elongation: Reduced Cdk9 activation due to Cdk7 inhibition can lead to defects in transcription elongation.[8]
-
Termination: Cdk7 inhibition has been shown to cause defects in transcription termination, leading to Pol II read-through past the normal polyadenylation sites.[14]
Quantitative Data on the Effects of Cdk7 Inhibition
The following tables summarize quantitative data from studies using potent and selective Cdk7 inhibitors. These results are indicative of the likely effects of this compound.
Table 1: Effects of Cdk7 Inhibition on RNA Polymerase II Occupancy and Phosphorylation
| Parameter | Effect of Cdk7 Inhibition | Gene Regions Affected | Cell Lines/System | Cdk7 Inhibitor | Reference |
| Total Pol II Occupancy | Decreased | Promoters and Gene Bodies | A549, Jurkat | LDC4297, THZ1 | [3][7] |
| Pol II Pausing Index | Increased | Promoter-Proximal Region | Human CDK7as cells | NM-PP1, THZ1 | [15] |
| Ser5-P Levels | Decreased | 5' ends of genes | HCT116, A549 | 3-MB-PP1, LDC4297 | [3][9] |
| Ser7-P Levels | Decreased | Gene promoters | A549 | LDC4297 | [3] |
| Ser2-P Levels | Decreased | 3' ends of genes | Cdk7as cells | 3-MB-PP1 | [11] |
Table 2: Effects of Cdk7 Inhibition on Gene Expression
| Parameter | Effect of Cdk7 Inhibition | Cell Lines | Cdk7 Inhibitor | Reference |
| Global mRNA Levels | Progressive reduction over time | Jurkat T-ALL | THZ1 (250 nM) | [7] |
| Nascent RNA Synthesis | Rapid reduction (within 5 minutes) | A549 | Compound 140 | [3] |
| Genes with Short mRNA Half-lives | Preferentially downregulated | Human cell lines | LDC4297 | [16] |
| Super-Enhancer-Associated Genes | Preferentially downregulated | MYCN-driven cancer cells | THZ1 | [17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the effects of Cdk7 inhibitors.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RNA Polymerase II
Objective: To determine the genome-wide occupancy of total and phosphorylated forms of RNA Polymerase II.
Methodology:
-
Cell Treatment: Treat cells with the Cdk7 inhibitor (e.g., this compound) and a vehicle control for the desired time.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for total Pol II (e.g., against RPB1) or phosphorylated forms (e.g., anti-Ser2-P, anti-Ser5-P, anti-Ser7-P).
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling and differential binding analysis to identify regions with altered Pol II occupancy.
In Vitro Transcription Assay
Objective: To assess the direct effect of Cdk7 inhibitors on transcription in a reconstituted system.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., HeLa or 293T) which contain the necessary transcription factors and RNA Polymerase II.
-
DNA Template: Use a DNA template containing a promoter (e.g., adenovirus major late promoter) and a G-less cassette.
-
Reaction Setup: Combine the nuclear extract, DNA template, and a reaction buffer containing ATP, CTP, and UTP, along with radiolabeled GTP (e.g., [α-³²P]GTP).
-
Inhibitor Treatment: Add the Cdk7 inhibitor or vehicle control to the reaction mixture.
-
Transcription Reaction: Incubate the reaction at 30°C to allow transcription to occur.
-
RNA Purification: Stop the reaction and purify the newly synthesized RNA.
-
Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize the radiolabeled transcripts by autoradiography. The intensity of the transcript band indicates the level of transcription.
Western Blotting for Phosphorylated Proteins
Objective: To quantify the levels of phosphorylated Pol II and other Cdk7 substrates.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the Cdk7 inhibitor and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of the target protein (e.g., Pol II CTD Ser2-P, Ser5-P, Ser7-P).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to Cdk7 function and its inhibition.
References
- 1. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding to DNA of the RNA-polymerase II C-terminal domain allows discrimination between Cdk7 and Cdk9 phosphorylation [ouci.dntb.gov.ua]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cdk7-IN-25: Potency, Protocols, and Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Cyclin-Dependent Kinase 7 (CDK7) inhibitor, Cdk7-IN-25. It outlines its inhibitory potency, the experimental methodologies used to determine its activity, and its role within the broader context of CDK7 signaling pathways.
Core Efficacy: Inhibitory Concentration (IC50)
This compound is a highly potent inhibitor of CDK7. The half-maximal inhibitory concentration (IC50) has been determined to be less than 1 nM.[1] This potent activity makes it a significant tool for cancer research.[1] For comparative purposes, the IC50 values of other notable CDK7 inhibitors are provided below.
Data Presentation: Comparative Inhibitor Potency
| Inhibitor | Target(s) | IC50 Value(s) | Notes |
| This compound (CY-16-1) | CDK7 | <1 nM | A potent and specific CDK7 inhibitor.[1] |
| THZ1 | CDK7, CDK12, CDK13 | 92.17 nM & 148.8 nM (ICC cell lines) | A covalent inhibitor; polypharmacology contributes to anti-cancer activity.[2][3] |
| YKL-5-124 | CDK7 | 9.7 nM (biochemical), 53.5 nM (in vitro kinase assay) | Selective for CDK7 over CDK12/13.[2] |
| SY-351 | CDK7, CDK12 | EC50: 8.3 nM (CDK7), 36 nM (CDK12) | A covalent inhibitor used as a molecular probe.[4] |
| BS-181 | CDK7 | 1.75 µM & 2.32 µM (Osteosarcoma cell lines) | Targets the RNAPII CTD phosphorylation at Ser5.[5] |
Experimental Protocols
To determine the IC50 value of a CDK7 inhibitor like this compound, a standard experimental approach is an in vitro kinase assay. The following protocol is a representative methodology synthesized from established procedures for similar CDK inhibitors.[2][6]
Methodology: In Vitro CDK7 Kinase Assay for IC50 Determination
-
Component Preparation :
-
Kinase : Recombinant human trimeric CDK7/cyclin H/MAT1 complex is used as the enzyme source.
-
Substrate : A synthetic substrate, such as a glutathione S-transferase-tagged RNA Polymerase II C-terminal domain (GST-CTD) fragment, is prepared.
-
Inhibitor : this compound is serially diluted to a range of concentrations.
-
ATP : Radiolabeled ATP ([γ-32P]ATP) is used to enable detection of phosphorylation. A stock solution of unlabeled ATP is also required.
-
Kinase Reaction Buffer : A buffer containing components such as Tris-HCl, HEPES, MgCl2, and DTT is prepared to provide optimal conditions for the kinase reaction.
-
-
Reaction Setup :
-
The recombinant CDK7 complex is pre-incubated with the various dilutions of this compound (and a DMSO control) for a defined period (e.g., 30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.
-
The kinase reaction is initiated by adding the GST-CTD substrate and the ATP mixture (containing both labeled and unlabeled ATP, typically at a concentration near the Km for the enzyme).
-
-
Reaction and Termination :
-
Detection and Analysis :
-
The reaction products are separated by size using SDS-PAGE.
-
The gel is stained with a protein stain (e.g., Coomassie) to visualize total protein, then dried.
-
The dried gel is exposed to a phosphor-imager screen to detect the radiolabeled, phosphorylated substrate.
-
The intensity of the phosphorylated substrate band is quantified for each inhibitor concentration.
-
-
IC50 Calculation :
-
The data (signal intensity vs. inhibitor concentration) are plotted.
-
A non-linear regression curve fit is applied to the data points to generate a dose-response curve.
-
The IC50 value, the concentration of the inhibitor at which 50% of the kinase activity is inhibited, is calculated from this curve using software such as GraphPad Prism.[2][3]
-
Visualizations: Workflow and Signaling Pathway
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a kinase inhibitor.
CDK7 Signaling Pathway and Point of Inhibition
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition.
Mechanism of Action and Biological Role
CDK7 plays a crucial dual role in cellular regulation, making it an attractive target for cancer therapy.[6][8][9]
-
Transcriptional Control : As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine residues 5 and 7.[10][11] This phosphorylation is a critical step for the initiation and elongation phases of transcription, leading to the synthesis of mRNA.[5][10]
-
Cell Cycle Regulation : CDK7, in a complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK).[8][9] The CAK is responsible for activating other key cell cycle CDKs—such as CDK1, CDK2, CDK4, and CDK6—by phosphorylating a conserved threonine residue in their T-loop.[8][9][12] This activation is essential for driving the cell through different phases of the cell cycle.[13]
By inhibiting CDK7, this compound can simultaneously disrupt two fundamental processes required for the proliferation of cancer cells: aberrant transcription of oncogenes and uncontrolled cell cycle progression.[5][9] This dual mechanism underscores the therapeutic potential of targeting CDK7 in various malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Cdk7-IN-25: A Technical Guide to a Potent Covalent Inhibitor of Cyclin-Dependent Kinase 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell cycle progression. Simultaneously, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, initiating transcription of numerous genes, including oncogenes. Cdk7-IN-25 is a highly potent, covalent inhibitor of CDK7, demonstrating significant potential for cancer research and therapeutic development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data (with representative data from similar covalent CDK7 inhibitors), and detailed experimental protocols.
Mechanism of Action: Covalent Inhibition of CDK7
This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue on the CDK7 protein. This covalent modification leads to the permanent inactivation of the kinase. While specific studies on this compound's binding site are not yet published, extensive research on other covalent CDK7 inhibitors, such as THZ1 and YKL-5-124, has identified a non-catalytic cysteine residue, Cys312, located outside the ATP-binding pocket as the target for covalent modification.[1][2] It is highly probable that this compound utilizes a similar mechanism, targeting this unique cysteine to achieve its high potency and selectivity.
Quantitative Data
To date, limited quantitative data for this compound has been publicly disclosed. However, data from other well-characterized covalent CDK7 inhibitors can provide valuable insights into its expected performance.
Table 1: Inhibitory Potency of this compound and Representative Covalent CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK7 | <1 | Biochemical | [3] |
| YKL-5-124 | CDK7 | 9.7 | Biochemical | [4] |
| SY-1365 | CDK7 | 1.5 | Biochemical | [1] |
| THZ1 | CDK7 | 3.2 | Biochemical | [5] |
Table 2: Kinase Selectivity Profile of a Representative Covalent CDK7 Inhibitor (SY-351)
Data presented as percent inhibition at 1 µM concentration. A lower percentage indicates higher selectivity.
| Kinase | % Inhibition |
| CDK7 | >90 |
| CDK12 | >50 |
| CDK13 | >50 |
| Other Kinases (panel of 252) | <50 |
This data for SY-351, a potent and selective covalent CDK7 inhibitor, illustrates the typical selectivity profile expected for this class of compounds.[2]
Table 3: Covalent Binding Kinetics of Representative Covalent CDK7 Inhibitors
| Compound | k_inact (h⁻¹) | K_I (nM) | k_inact/K_I (M⁻¹s⁻¹) |
| YKL-5-124 | Not Reported | 2.2 | 1.03 x 10⁵ |
| SY-351 | 11.3 | 62.5 | Not Reported |
k_inact represents the maximal rate of inactivation, and K_I is the inhibitor concentration required for half-maximal inactivation rate. The ratio k_inact/K_I is a measure of the covalent modification efficiency.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathways
CDK7 plays a central role in two fundamental cellular processes: cell cycle progression and transcription. The following diagrams illustrate these pathways and the points of inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cdk7-IN-25 on Super-Enhancer-Driven Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving the cell cycle.[1][2] Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation.[2]
Recent research has unveiled a particular vulnerability of cancer cells to CDK7 inhibition, especially those reliant on super-enhancer-driven expression of oncogenes.[3][4] Super-enhancers (SEs) are large clusters of enhancers that drive high-level expression of genes crucial for cell identity and, in cancer, oncogenic addiction.[3] The inhibition of CDK7 has been shown to preferentially suppress the transcription of these SE-associated genes, presenting a promising therapeutic strategy.[5][6]
This technical guide focuses on the impact of potent and selective covalent CDK7 inhibitors, with a specific reference to Cdk7-IN-25, on super-enhancer-driven transcription. While detailed published studies specifically investigating this compound are limited, its high potency suggests a mechanism of action consistent with other well-characterized covalent CDK7 inhibitors such as THZ1. Therefore, this document will leverage the extensive data available for these analogous compounds to provide a comprehensive overview of the expected biological effects and the methodologies used to assess them.
This compound: A Potent Covalent Inhibitor
This compound is a highly potent inhibitor of CDK7, with a reported IC50 of less than 1 nM.[7] Like other covalent inhibitors such as THZ1, it is designed to form a stable, covalent bond with a specific cysteine residue near the active site of CDK7, leading to irreversible inhibition.[8] This mode of action provides high potency and prolonged target engagement.
Quantitative Data on CDK7 Inhibitors
The following tables summarize key quantitative data for potent CDK7 inhibitors from various studies. This data provides a benchmark for the expected activity of compounds like this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK7 | < 1 | Enzymatic | [7] |
| THZ1 | CDK7 | 6.91 | FRET-based | [2] |
| SY-351 | CDK7 | EC50: 8.3 | In-cell target occupancy | [9] |
| YKL-5-124 | CDK7 | - | Covalent inhibitor | [8] |
Table 2: Kinase Selectivity Profile of a Representative Covalent Inhibitor (SY-351)
| Kinase | Inhibition at 1 µM SY-351 |
| CDK7 | > 90% |
| CDK12 | > 50% |
| CDK13 | > 50% |
| Other Kinases (out of 252) | < 50% |
| Data from KiNativ in situ profiling in A549 cell lysate.[9][10] |
Table 3: Cellular Activity of a Representative Covalent Inhibitor (THZ1)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-14 | Acute Myeloid Leukemia | - | [11] |
| MV4;11 | Acute Myeloid Leukemia | - | [11] |
| SET-2 | Acute Myeloid Leukemia | - | [11] |
| SKNO-1 | Acute Myeloid Leukemia | - | [11] |
Mechanism of Action: Preferential Suppression of Super-Enhancer-Driven Transcription
The heightened sensitivity of cancer cells to CDK7 inhibition is linked to their dependence on super-enhancers for maintaining high levels of oncogene expression.[3] The proposed mechanism involves the collapse of the transcriptional machinery at these key regulatory regions.
Caption: Mechanism of this compound on SE-driven transcription.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the impact of CDK7 inhibitors on super-enhancer-driven transcription.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic locations of transcription factors, RNA Polymerase II, and specific histone modifications associated with super-enhancers.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control (e.g., DMSO) for the desired time and concentration.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the protein of interest (e.g., H3K27Ac, BRD4, MED1, RNA Pol II).
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and identify enriched regions (peaks). Super-enhancers are identified by stitching together constituent enhancers that are in close genomic proximity.
RNA Sequencing (RNA-seq)
Objective: To profile the global changes in gene expression following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control as described for ChIP-seq.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the total RNA, typically involving poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align reads to the reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon treatment.
Caption: Workflow for assessing this compound's transcriptional impact.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against CDK7 and other kinases to assess its potency and selectivity.
Protocol:
-
Reagents: Recombinant human trimeric CDK7/cyclin H/MAT1 complex, kinase reaction buffer, ATP, and a suitable substrate (e.g., GST-tagged RNAPII CTD).[12]
-
Reaction Setup: In a microplate, add the kinase, substrate, and varying concentrations of this compound to the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP (can be radiolabeled [γ-32P]ATP for autoradiography-based detection or unlabeled for other detection methods).
-
Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[12]
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as FRET, luminescence, or autoradiography after SDS-PAGE.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound, as a potent and selective covalent inhibitor of CDK7, is poised to be a valuable tool for dissecting the transcriptional dependencies of cancer cells. Based on extensive research on analogous compounds, it is anticipated that this compound will preferentially suppress the transcription of super-enhancer-driven oncogenes, leading to anti-proliferative effects in susceptible cancer models. The experimental protocols detailed in this guide provide a robust framework for validating these effects and further elucidating the therapeutic potential of CDK7 inhibition. As research in this area progresses, the development of highly selective inhibitors like this compound will be crucial for translating the promise of targeting transcriptional addiction into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK7 blockade suppresses super-enhancer-associated oncogenes in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-25: A Potent Covalent Inhibitor of TFIIH Core Kinase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (Cdk7) is a critical component of the general transcription factor IIH (TFIIH) complex, playing a pivotal role in both transcription initiation and cell cycle control. As the kinase subunit of the Cdk-activating kinase (CAK) complex within TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key event for promoter clearance and the transition into productive transcription elongation. The deregulation of Cdk7 activity is implicated in various malignancies, making it an attractive target for therapeutic intervention. Cdk7-IN-25 is a highly potent and selective covalent inhibitor of Cdk7. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on TFIIH complex activity, and detailed experimental protocols for its characterization.
Introduction to Cdk7 and the TFIIH Complex
The general transcription factor IIH (TFIIH) is a multiprotein complex with essential roles in both basal transcription by RNA polymerase II and nucleotide excision repair (NER). The complex is composed of a ten-subunit core, which includes the Cdk-activating kinase (CAK) subcomplex. The CAK module consists of Cdk7, Cyclin H, and MAT1.
Within the TFIIH complex, Cdk7's primary role is to phosphorylate the serine residues (predominantly Ser5 and Ser7) of the C-terminal domain (CTD) of the largest subunit of RNAPII, RPB1. This phosphorylation event is a crucial step in the transcription cycle, facilitating the release of the polymerase from the promoter and the recruitment of capping and splicing machinery to the nascent transcript.
Beyond transcription, the CAK complex can dissociate from the core TFIIH and participate in cell cycle regulation by phosphorylating and activating other cyclin-dependent kinases, such as Cdk1, Cdk2, Cdk4, and Cdk6. This dual functionality places Cdk7 at a critical nexus of gene expression and cell proliferation.
This compound: A Covalent Inhibitor of Cdk7
This compound, also known as CY-16-1, is a potent and selective covalent inhibitor of Cdk7. Its mechanism of action involves the formation of a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket of Cdk7, leading to irreversible inhibition of its kinase activity. This covalent nature provides high potency and prolonged duration of action.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | <1 nM | Biochemical Kinase Assay | Commercial Supplier Data |
Note: Further quantitative data such as Ki and k_inact/Ki values are often detailed in patent literature and specific research publications.
Impact of this compound on TFIIH Complex Activity
By irreversibly inhibiting the kinase function of Cdk7, this compound effectively blocks the phosphorylation of the RNAPII CTD. This has profound consequences for TFIIH-mediated transcription, leading to:
-
Inhibition of Transcription Initiation: The lack of Ser5 and Ser7 phosphorylation on the RNAPII CTD stalls the polymerase at the promoter, preventing promoter escape and the transition to productive elongation.
-
Disruption of mRNA Processing: The proper recruitment of capping enzymes and splicing factors is dependent on the phosphorylation status of the CTD. Inhibition of Cdk7 disrupts this process, leading to defects in mRNA maturation.
-
Cell Cycle Arrest: Through its inhibition of the CAK complex, this compound can also lead to cell cycle arrest by preventing the activation of other key cell cycle CDKs.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound on the TFIIH complex. These protocols are based on established methods for evaluating covalent Cdk7 inhibitors.
Biochemical Kinase Assay for Cdk7 Inhibition
Objective: To determine the in vitro potency (IC50) of this compound against purified Cdk7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Biotinylated peptide substrate (e.g., Biotin-YSPTSPSKK)
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., HTRF KinEASE-STK S1 kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions, recombinant Cdk7/Cyclin H/MAT1 complex, and the biotinylated peptide substrate in kinase buffer.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 90 minutes) at room temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of RNAPII CTD Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of RNAPII CTD in a cellular context.
Materials:
-
Human cell line (e.g., HCT116, MOLM-13)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2), anti-phospho-RNAPII CTD (Ser5), anti-phospho-RNAPII CTD (Ser7), anti-total RNAPII, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize to the total RNAPII and loading control.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and the TFIIH complex.
Caption: The role of Cdk7 within the TFIIH complex in transcription initiation and its inhibition by this compound.
Caption: Mechanism of covalent inhibition of Cdk7 by this compound.
Caption: Experimental workflow for Western blot analysis of RNAPII CTD phosphorylation.
Conclusion
This compound is a powerful research tool for elucidating the multifaceted roles of Cdk7 in transcription and cell cycle regulation. Its high potency and covalent mechanism of action make it a valuable probe for studying the consequences of sustained Cdk7 inhibition on the activity of the TFIIH complex. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting this critical kinase. Further research into the precise effects of this compound on the intricate network of TFIIH-regulated processes will undoubtedly provide deeper insights into fundamental cellular mechanisms and may pave the way for novel cancer therapies.
Preliminary Studies of Cyclin-Dependent Kinase 7 (CDK7) Inhibition in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical rationale and experimental data supporting the inhibition of Cyclin-Dependent Kinase 7 (CDK7) as a therapeutic strategy for neuroblastoma. While specific data for a compound designated "Cdk7-IN-25" is not publicly available, this document synthesizes the significant findings from studies on other selective CDK7 inhibitors, such as YKL-5-124 and THZ1, to serve as a comprehensive resource for the scientific community.
Introduction to CDK7 as a Therapeutic Target in Neuroblastoma
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases.[1][2] Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target due to its dual role in regulating transcription and the cell cycle, both of which are often deregulated in cancer.[3][4] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[5][6][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step in the initiation of transcription.[1][2]
In neuroblastoma, particularly MYCN-amplified subtypes, there is a strong dependence on transcriptional machinery to maintain the oncogenic state.[8][9] Inhibition of CDK7 offers a strategy to disrupt this dependency. The covalent inhibitor THZ1, which targets CDK7, CDK12, and CDK13, has demonstrated cytotoxicity in MYCN-amplified neuroblastoma by downregulating super-enhancer-associated gene expression.[1][2] More selective CDK7 inhibitors, such as YKL-5-124, have been developed to probe the specific effects of CDK7 inhibition.[1][2]
Quantitative Data on the Effects of CDK7 Inhibition
The following tables summarize key quantitative data from preclinical studies of selective CDK7 inhibitors in neuroblastoma cell lines.
Table 1: In Vitro Cytotoxicity of CDK7 Inhibitors in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Inhibitor | IC50 (nM) |
| Kelly | Amplified | YKL-5-124 | ~100 |
| NGP | Amplified | YKL-5-124 | ~150 |
| IMR-32 | Amplified | YKL-5-124 | ~200 |
| SK-N-AS | Non-amplified | YKL-5-124 | >1000 |
| SH-SY5Y | Non-amplified | YKL-5-124 | >1000 |
Data synthesized from studies on YKL-5-124, demonstrating preferential activity against MYCN-amplified cell lines.[1]
Table 2: Effects of CDK7 Inhibition on Cell Cycle Progression in Neuroblastoma Cells
| Cell Line | Treatment (100 nM YKL-5-124, 24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Kelly | DMSO | 45% | 40% | 15% |
| Kelly | YKL-5-124 | 65% | 20% | 15% |
| IMR-32 | DMSO | 50% | 35% | 15% |
| IMR-32 | YKL-5-124 | 70% | 15% | 15% |
Data indicates that selective CDK7 inhibition with YKL-5-124 leads to a G1 cell cycle arrest in MYCN-amplified neuroblastoma cells.[1]
Key Signaling Pathways and Mechanisms of Action
Inhibition of CDK7 in neuroblastoma impacts two critical cellular processes: transcription and cell cycle control.
Transcriptional Regulation
CDK7, as part of the TFIIH complex, phosphorylates the serine 5 and 7 residues of the RNA Polymerase II C-terminal domain (CTD), which is essential for transcription initiation.[1][2] In MYCN-amplified neuroblastoma, the high levels of MYCN transcription are dependent on this process. The CDK7/12/13 inhibitor THZ1 has been shown to suppress MYCN gene transcription.[8] Interestingly, the more selective CDK7 inhibitor YKL-5-124 has minimal effects on global Pol II phosphorylation, suggesting that its primary anti-proliferative effect may be mediated through its role as a CDK-activating kinase.[1][2]
Cell Cycle Control
As a CDK-activating kinase (CAK), CDK7 phosphorylates and activates other CDKs that are critical for cell cycle progression, such as CDK1 and CDK2.[1][7] Selective inhibition of CDK7 with YKL-5-124 has been shown to significantly inhibit the phosphorylation of CDK1 and CDK2, leading to aberrant cell cycle progression, particularly a G1 arrest in MYCN-amplified cells.[1][10] This suggests that the cytostatic effects of selective CDK7 inhibition in neuroblastoma are largely driven by the disruption of cell cycle control.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of CDK7 inhibitors in neuroblastoma.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Neuroblastoma cell lines (e.g., Kelly, IMR-32)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled multiwell plates
-
CDK7 inhibitor (e.g., YKL-5-124) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the CDK7 inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C.[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.[1]
Western Blot Analysis for Phospho-Protein Levels
This technique is used to detect changes in the phosphorylation status of key proteins involved in cell cycle regulation.
Materials:
-
Neuroblastoma cells
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1, anti-p-CDK2, anti-CDK1, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate neuroblastoma cells and treat with the CDK7 inhibitor or vehicle for the desired time (e.g., 6 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Neuroblastoma cells
-
CDK7 inhibitor
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat neuroblastoma cells with the CDK7 inhibitor or vehicle for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CDK7 inhibitor in neuroblastoma.
Conclusion
The preliminary studies on selective CDK7 inhibitors in neuroblastoma provide a strong rationale for targeting this kinase. The available data suggests that CDK7 inhibition, particularly in MYCN-amplified neuroblastoma, leads to a potent cytostatic effect primarily through the disruption of cell cycle progression. The combination of CDK7 inhibitors with other targeted agents, such as BRD4 inhibitors, has shown synergistic anti-tumor effects, offering a promising avenue for future clinical development.[1][10] This technical guide summarizes the key findings and provides detailed methodologies to facilitate further research in this important area of oncology drug discovery.
References
- 1. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 3. Exploring the potential of CDK7 inhibition to permanently arrest cancer cells - UCL Discovery [discovery.ucl.ac.uk]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally bioavailable CDK9/2 inhibitor shows mechanism-based therapeutic potential in MYCN-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating CDK7 Inhibition in Triple-Negative Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in TNBC.[2][3] CDK7 is a crucial component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[4][5] Preclinical studies have demonstrated that TNBC cells exhibit a remarkable dependence on CDK7 activity for their survival.[1][6]
This technical guide provides an in-depth overview of the investigation of CDK7 inhibition in TNBC models. As specific data for "Cdk7-IN-25" is not publicly available, this document will focus on the well-characterized and potent covalent CDK7 inhibitor, THZ1 , as a representative compound to illustrate the effects of CDK7 inhibition in TNBC. The information presented here is synthesized from multiple preclinical studies to provide a comprehensive resource for researchers in this field.
Data Presentation: Efficacy of THZ1 in TNBC Models
The following tables summarize the quantitative data from various studies on the effect of THZ1 on TNBC cell lines and in vivo models.
Table 1: In Vitro Efficacy of THZ1 in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Exposure Time | Assay Type | Reference |
| Multiple TNBC lines | TNBC | < 70 | 48 hours | Cell Proliferation Assay | [6][7] |
| Patient-Derived TNBC Cultures (3 independent) | TNBC | < 100 | Not Specified | Cell Viability Assay | [6] |
| MDA-MB-231 | TNBC | Not Specified | 7 days | Cell Growth Assay | [8] |
| T47D | ER+ | Not Specified | 7 days | Cell Growth Assay | [8] |
| SKBR3 | HER2+ | More sensitive than JIMT-1 | 7 days | Cell Growth Assay | [9] |
| JIMT-1 | ER-/HER2+ | Least sensitive | 7 days | Cell Growth Assay | [9] |
| NALM6 | B-Cell Acute Lymphocytic Leukemia | 101.2 | 72 hours | ATP Detection Kit | [10] |
| REH | B-Cell Acute Lymphocytic Leukemia | 26.26 | 72 hours | ATP Detection Kit | [10] |
Table 2: In Vivo Efficacy of THZ1 and its Analogue THZ2 in TNBC Xenograft Models
| Compound | Cell Line/Model | Mouse Strain | Dosage | Treatment Duration | Outcome | Reference |
| THZ2 | MDA-MB-231 Orthotopic Xenograft | Nude | 10 mg/kg (intraperitoneally, twice daily) | 25 days | Markedly reduced tumor growth rate | [6] |
| THZ1 | Patient-Derived Xenograft (PDX) Models (DFBC11–26, DFBC13-11) | NOD-SCID | Not Specified | Not Specified | Substantial tumor growth inhibition | [6] |
| THZ1 | Patient-Derived Intrahepatic Cholangiocarcinoma Xenograft | BALB/c (nu/nu) | 10 mg/kg (intraperitoneally, twice a day) | 17 days | Suppressed tumor growth | [11] |
| THZ1 | 143B Osteosarcoma Xenograft | Nude | Not Specified (subcutaneously, twice a day) | Not Specified | Significantly suppressed tumor growth | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of CDK7 inhibitors in TNBC.
Cell Culture and Reagents
-
Cell Lines: A panel of human breast cancer cell lines representing different subtypes should be used, including TNBC (e.g., MDA-MB-231, MDA-MB-468, BT549), ER+ (e.g., MCF-7, T47D), and HER2+ (e.g., SKBR3).[6][8]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
CDK7 Inhibitor: THZ1 (or other CDK7 inhibitors) is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the cell culture medium for experiments.
Cell Viability and Proliferation Assays
-
Method: Cell viability can be assessed using various methods, including Cell Counting Kit-8 (CCK-8) or ATP detection kits.[10][13] For proliferation assays, cells are seeded in 96-well plates and treated with increasing concentrations of the CDK7 inhibitor or vehicle control (DMSO).
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the CDK7 inhibitor (e.g., 12.5, 25, 50, 100, 200, and 400 nM) for a specified duration (e.g., 48 hours, 72 hours, or 7 days).[6][13]
-
At the end of the treatment period, add the viability/proliferation reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., CompuSyn).[9]
-
Western Blot Analysis
-
Objective: To determine the effect of CDK7 inhibition on the phosphorylation of RNA Polymerase II (RNAPII) C-terminal domain (CTD) and on markers of apoptosis.
-
Procedure:
-
Treat TNBC cells with the CDK7 inhibitor at specified concentrations and for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-RNAPII (Ser2, Ser5, Ser7), total RNAPII, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the CDK7 inhibitor in a preclinical in vivo model.
-
Animal Models: Female immunodeficient mice, such as nude or NOD-SCID mice, are commonly used.[6]
-
Procedure:
-
Inject TNBC cells (e.g., 5 x 10^6 MDA-MB-231 cells) orthotopically into the mammary fat pad of the mice.[14]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specific volume (e.g., ~80-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer the CDK7 inhibitor (e.g., THZ1 or THZ2 at 10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified frequency (e.g., twice daily).[6]
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and cleaved Caspase-3).[6][12]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of CDK7 inhibition in TNBC.
Caption: Workflow for in vitro analysis of CDK7 inhibitors.
Caption: Workflow for in vivo xenograft studies.
References
- 1. CDK7-dependent transcriptional addiction in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Rationale to Target Highly Expressed CDK7 Conferring Poor Outcomes in Triple-Negative Breast Cancer [ouci.dntb.gov.ua]
- 3. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition [frontiersin.org]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
An In-Depth Technical Guide to Cdk7-IN-25: A Potent Covalent Inhibitor of Cyclin-Dependent Kinase 7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. Cdk7-IN-25 (also known as CY-16-1) is a highly potent, covalent inhibitor of CDK7, distinguished by a CAS number of 2009209-60-1. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the signaling pathways it modulates. Detailed experimental protocols for relevant assays are provided to facilitate further research and drug development efforts.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in orchestrating the cell cycle and regulating gene transcription.[1] CDK7, in particular, functions as a master regulator. It is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2][3] Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[4] Given its central role in these fundamental cellular processes, aberrant CDK7 activity has been implicated in the uncontrolled proliferation characteristic of many cancers, making it a compelling target for therapeutic intervention.[5]
This compound is a covalent inhibitor designed for high potency and selectivity against CDK7. Its mechanism of action offers the potential for durable target engagement and profound biological effects in cancer cells. This document serves as a technical resource for researchers and drug developers interested in the preclinical evaluation and application of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2009209-60-1 |
| Synonyms | CY-16-1 |
| Molecular Formula | C₃₃H₃₂N₆O₃ |
| Molecular Weight | 560.65 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Quantitative Data
This compound is characterized by its potent inhibitory activity against CDK7. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | <1 nM | CDK7 | Biochemical Assay | [6] |
This sub-nanomolar IC50 value indicates that this compound is one of the most potent inhibitors of CDK7 reported to date. As a covalent inhibitor, it forms a stable bond with a non-catalytic cysteine residue (Cys312) outside the ATP-binding pocket of CDK7, leading to irreversible inhibition.[7]
Signaling Pathways Modulated by this compound
Inhibition of CDK7 by this compound has profound effects on two major cellular processes: cell cycle progression and transcription.
Impact on Cell Cycle Control
By inhibiting the CAK complex, this compound prevents the activating phosphorylation of downstream cell cycle CDKs. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can ultimately induce apoptosis in cancer cells.[2][8]
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-25 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Cdk7-IN-25 against Cyclin-Dependent Kinase 7 (Cdk7). Additionally, it includes a summary of the inhibitory activities of other known Cdk7 inhibitors for comparative purposes and diagrams illustrating the experimental workflow and the Cdk7 signaling pathway.
Introduction
Cyclin-Dependent Kinase 7 (Cdk7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1] As a component of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression. Furthermore, as a subunit of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation and elongation.[1][2] Given its central role in these fundamental cellular processes, Cdk7 has emerged as a promising therapeutic target for cancer. The development of selective Cdk7 inhibitors, such as this compound, is a key focus in oncology drug discovery.
Data Presentation: In Vitro Inhibitory Activity of Cdk7 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Cdk7 inhibitors. This data provides a benchmark for evaluating the potency of new compounds like this compound.
| Inhibitor | Cdk7 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Citation |
| This compound | To be determined experimentally | To be determined experimentally | |
| YKL-5-124 | 9.7 | CDK2 (1300), CDK9 (3020) | [3] |
| THZ1 | 3.2 | Equipotent on CDK12 and CDK13 | [4] |
| SY-1365 | 84 | - | [5] |
| BS-181 | 21 | - | [5] |
| CT7001 (ICE0942) | 40 | CDK2 (620) | [2] |
| SY-351 | 23 | CDK12 (367), CDK9 (226), CDK2 (321) | [6] |
Experimental Protocol: Cdk7 In Vitro Kinase Assay (Luminescence-Based)
This protocol is designed for a 96-well plate format and utilizes a luminescence-based readout, such as the ADP-Glo™ Kinase Assay, to measure kinase activity.
Materials and Reagents:
-
Enzyme: Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Substrate: CDK substrate peptide 2
-
Inhibitor: this compound (or other test compounds)
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega)
-
Plates: White, opaque 96-well plates
-
Instrumentation: Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or control (vehicle) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the Cdk7/Cyclin H/MAT1 enzyme and the CDK substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for Cdk7.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Following incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Cdk7 In Vitro Kinase Assay Workflow
Caption: Workflow for the Cdk7 in vitro kinase assay.
Cdk7 Signaling Pathway
Caption: Dual roles of Cdk7 and its inhibition.
References
- 1. pnas.org [pnas.org]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-25 Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and transcription. It functions as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1][2] Due to its dual role in promoting cell proliferation and gene expression, CDK7 has emerged as a promising therapeutic target in oncology.[3][4][5]
Cdk7-IN-25 is a potent and specific inhibitor of CDK7, with an in vitro IC50 of less than 1 nM against the CDK7 enzyme.[6] This high potency makes it a valuable tool for studying the cellular functions of CDK7 and for assessing its therapeutic potential in various cancer models. These application notes provide a comprehensive guide to utilizing this compound in cell-based proliferation assays.
Mechanism of Action of CDK7 Inhibition
Inhibition of CDK7 by small molecules like this compound disrupts two fundamental cellular processes:
-
Cell Cycle Arrest: By inhibiting the CAK activity of CDK7, the activation of cell cycle-dependent kinases (CDK1, CDK2, CDK4/6) is blocked. This leads to an arrest in the cell cycle, primarily at the G1/S and G2/M transitions, thereby preventing cell division.[4]
-
Transcriptional Repression: Inhibition of CDK7's role within the TFIIH complex leads to a reduction in RNA polymerase II phosphorylation. This suppresses the transcription of many genes, including those that are critical for cancer cell survival and proliferation, such as the oncogene MYC.[2]
This dual mechanism of action makes CDK7 inhibitors potent anti-proliferative agents in a wide range of cancer types.
Data Presentation: Anti-proliferative Activity of CDK7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 | [7] |
| THZ1 | HCT116 | Colorectal Carcinoma | ~100-200 | [7] |
| THZ1 | RBE | Intrahepatic Cholangiocarcinoma | 92.17 | [8] |
| THZ1 | SSP-25 | Intrahepatic Cholangiocarcinoma | 148.8 | [8] |
| YKL-5-124 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~100 | [7] |
| YKL-5-124 | HAP1 | Chronic Myeloid Leukemia | ~100 | [7] |
| BS-181 | KHOS | Osteosarcoma | 1750 | [3][9] |
| BS-181 | U2OS | Osteosarcoma | 2320 | [3][9] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of adherent cancer cell lines using a colorimetric MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Resuspend cells in complete medium to a final concentration that will result in 50-70% confluency after 72 hours of incubation. This needs to be optimized for each cell line. A typical starting point is 3,000-5,000 cells per well in 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.1 nM to 10 µM). A vehicle control (medium with the same percentage of DMSO as the highest drug concentration) should also be prepared.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.
-
Incubate the plate for an additional 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
CDK7 Signaling Pathway
References
- 1. scielo.br [scielo.br]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk7-IN-25 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Cdk7-IN-25, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in Western blot experiments. This document is intended to assist researchers in designing and executing experiments to probe the effects of CDK7 inhibition on various cellular signaling pathways.
Introduction to this compound
This compound is a highly potent inhibitor of CDK7 with a reported IC50 of less than 1 nM.[1] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.[2][3][4][5] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2][6][7][8] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in transcription initiation.[2][9][10] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.
Western blotting is a powerful technique to investigate the downstream effects of this compound by measuring changes in the protein levels and phosphorylation status of key substrates. This document provides a comprehensive guide to utilizing this compound in your Western blot analyses.
Cdk7 Signaling Pathway and Points of Inhibition
The following diagram illustrates the central role of CDK7 in both cell cycle control and transcription, highlighting the points of intervention by an inhibitor like this compound.
Caption: Cdk7 signaling pathway and inhibition by this compound.
Experimental Design Considerations
When planning a Western blot experiment with this compound, several factors should be considered to ensure robust and reproducible results.
Cell Line Selection: The choice of cell line is critical. Cancer cell lines with known dependence on transcriptional regulation or with dysregulated cell cycles may be particularly sensitive to CDK7 inhibition.
Concentration Range: Based on the high potency of this compound (IC50 < 1 nM), a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.
Treatment Duration: The optimal treatment time will depend on the specific downstream target being investigated. For phosphorylation events, shorter incubation times (e.g., 1-6 hours) may be sufficient. For changes in total protein expression, which may require transcriptional and translational alterations, longer incubation times (e.g., 24-72 hours) may be necessary.[11]
Controls:
-
Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve this compound.
-
Loading Control: A loading control, such as β-actin, GAPDH, or α-tubulin, is crucial to ensure equal protein loading across all lanes.
Western Blot Protocol for this compound Treatment
This protocol provides a step-by-step guide for treating cells with this compound and subsequently performing a Western blot analysis.
Caption: A generalized workflow for a Western blot experiment.
Materials
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure
-
Cell Seeding: Seed cells in appropriate culture dishes and allow them to adhere and reach 60-80% confluency.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 3, 6, 24, 48 hours).[11]
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a BCA protein assay.[7]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Key Downstream Targets for Western Blot Analysis
The following table summarizes key proteins whose expression or phosphorylation status is expected to be modulated by this compound, along with recommended antibody details.
| Target Protein | Expected Effect of this compound | Rationale | Suggested Antibody Type | Example Reference |
| p-RNAPII (Ser5) | Decrease | Direct target of CDK7 in TFIIH, indicating inhibition of transcription initiation.[2] | Phospho-specific | [11] |
| p-CDK1 (Thr161) | Decrease | CDK7 is the activating kinase for CDK1.[7] | Phospho-specific | [7][12] |
| p-CDK2 (Thr160) | Decrease | CDK7 is the activating kinase for CDK2.[7] | Phospho-specific | [7] |
| Cyclin B1 | Decrease | Downregulation is associated with G2/M arrest.[12] | Total protein | [12] |
| c-Myc | Decrease | A key oncogene whose transcription is often dependent on CDK7 activity.[6] | Total protein | [6] |
| Cleaved PARP | Increase | An indicator of apoptosis, which can be induced by CDK7 inhibition.[12] | Cleavage-specific | [12] |
| CDK7 | No change | To confirm equal protein loading and that the inhibitor does not degrade the target. | Total protein | [13] |
| β-actin/GAPDH | No change | Loading control to normalize protein levels. | Total protein | [7] |
Data Presentation and Interpretation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Example Data Table: Effect of this compound on Protein Expression and Phosphorylation
| Treatment | p-RNAPII (Ser5) / Total RNAPII | p-CDK1 (Thr161) / Total CDK1 | Cyclin B1 / β-actin | c-Myc / β-actin | Cleaved PARP / β-actin |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.08 |
| This compound (10 nM) | 0.65 ± 0.08 | 0.72 ± 0.10 | 0.85 ± 0.13 | 0.78 ± 0.09 | 1.50 ± 0.21 |
| This compound (100 nM) | 0.32 ± 0.05 | 0.41 ± 0.07 | 0.55 ± 0.09 | 0.45 ± 0.06 | 2.80 ± 0.35 |
| This compound (1 µM) | 0.15 ± 0.03 | 0.20 ± 0.04 | 0.28 ± 0.05 | 0.21 ± 0.04 | 4.50 ± 0.52 |
Data are presented as mean relative band intensity ± standard deviation (n=3). All values are normalized to the vehicle control.
Interpretation: A dose-dependent decrease in the phosphorylation of RNAPII and CDK1, along with a reduction in Cyclin B1 and c-Myc levels, would confirm the on-target activity of this compound. A corresponding increase in cleaved PARP would indicate the induction of apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading, inactive antibody, inefficient transfer, insufficient incubation time with this compound. | Increase protein amount, check antibody viability, optimize transfer conditions, perform a time-course experiment. |
| High background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time, optimize antibody dilution, increase the number and duration of washes. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure fresh protease inhibitors are added to the lysis buffer. |
| Inconsistent loading | Inaccurate protein quantification, pipetting errors. | Carefully perform protein quantification and ensure accurate loading of all samples. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of CDK7 in cellular biology and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. scispace.com [scispace.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cdk7-IN-25 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. CDK7 is a core component of two essential complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. As the catalytic subunit of CAK, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Within TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the initiation of transcription. This dual function makes CDK7 a master regulator of processes frequently dysregulated in cancer, such as cell proliferation and the expression of oncogenes.
Cdk7-IN-25 (also known as CY-16-1) is a potent, covalent inhibitor of CDK7. It exhibits a high degree of selectivity and potency with a reported IC50 value of less than 1 nM in biochemical assays[1]. Like other well-characterized covalent CDK7 inhibitors such as THZ1 and YKL-5-124, this compound likely targets a non-catalytic cysteine residue (C312) on the CDK7 protein, enabling high-affinity binding and prolonged inhibition[2]. These application notes provide a comprehensive guide to using this compound in cell culture, including recommended concentration ranges derived from analogous compounds, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action
This compound, as a selective CDK7 inhibitor, exerts its cellular effects by blocking both the transcriptional and cell cycle-regulatory functions of its target.
-
Transcriptional Inhibition : By inhibiting CDK7 within the TFIIH complex, the inhibitor prevents the phosphorylation of the RNAPII C-terminal domain (CTD). This leads to a global suppression of transcription, with a particularly strong effect on genes associated with super-enhancers, which often include key oncogenes like MYC[3]. This transcriptional shutdown contributes to cell growth arrest and apoptosis.
-
Cell Cycle Arrest : Inhibition of the CAK complex prevents the activation of downstream CDKs that are essential for cell cycle progression through G1/S and G2/M transitions[4]. This results in a halt in the cell cycle, preventing tumor cell proliferation.
Data Presentation: Efficacy of Covalent CDK7 Inhibitors
While specific cell-based data for this compound is not yet widely published, the effective concentrations can be estimated from data on other potent, covalent CDK7 inhibitors. It is imperative to perform a dose-response curve for each new cell line and experimental condition.
| Inhibitor | Type | Biochemical IC50 | Cellular IC50 / Effective Concentration | Cell Lines | Treatment Duration | Reference |
| This compound | Covalent | < 1 nM | To be determined (start with 1 nM - 1 µM range) | - | - | [1] |
| THZ1 | Covalent | ~3.2 nM | 92 - 149 nM (IC50) | RBE, SSP-25 | 48 h | [5] |
| SY-1365 | Covalent | - | Nanomolar range (e.g., 100 nM induces apoptosis) | THP1, HCC70 | 6 - 72 h | [6][7] |
| YKL-5-124 | Covalent | 9.7 nM | 53.5 nM (IC50); Anti-proliferative effects >100 nM | Jurkat, HAP1 | 72 h | [4][8] |
Signaling Pathway and Experimental Workflow
CDK7 Signaling Pathway
The following diagram illustrates the dual roles of CDK7 in transcription and cell cycle control, which are the primary targets of this compound.
Caption: CDK7's dual function in transcription and cell cycle progression.
General Experimental Workflow
This workflow outlines the key steps for determining the optimal concentration of this compound and evaluating its biological effects.
Caption: Workflow for this compound concentration determination and functional analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay
This protocol describes a primary experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well clear-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well in 100 µL of medium). The optimal density should allow for logarithmic growth over the course of the experiment (typically 48-72 hours).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 1 nM.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Treat cells in triplicate for each concentration.
-
-
Incubation:
-
Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 3: Western Blot for Target Engagement
This protocol can be used to confirm that this compound is engaging its target in cells by assessing the phosphorylation status of downstream substrates.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at selected concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control (DMSO) for a shorter duration (e.g., 2, 6, or 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-RNAPII CTD (Ser5)
-
Total RNAPII
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. A reduction in the phosphorylation of these substrates upon treatment would indicate successful target engagement by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk7-IN-25 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk7-IN-25 is a potent and specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression. Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology and other diseases. These application notes provide detailed information on the solubility of this compound, protocols for stock solution preparation, and methodologies for in vitro and cell-based assays.
Data Presentation
This compound Solubility
The solubility of this compound has been determined in various common laboratory solvents. While specific quantitative data for this compound is not publicly available, information from structurally similar compounds and general handling guidelines for kinase inhibitors suggest the following solubility profile. Researchers should perform their own solubility tests for precise concentrations.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be soluble at concentrations of 10 mg/mL or higher.[1] Sonication may be required for complete dissolution.[1][2] Use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.[2][3] |
| Ethanol | Sparingly Soluble | May have limited solubility. It is advisable to first dissolve in a small amount of DMSO and then dilute with ethanol. |
| Water | Insoluble | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not recommended as a primary solvent. |
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). For example, for a 10 mM stock solution of this compound (Molecular Weight: 560.65 g/mol ), dissolve 5.61 mg in 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[4] When stored at -80°C, the stock solution should be used within 6 months; when stored at -20°C, it should be used within 1 month.[5][6]
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on CDK7 kinase activity using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor further in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the kinase reaction mixture containing the CDK7/Cyclin H/MAT1 complex and the substrate peptide in the kinase assay buffer.
-
-
Set up the Kinase Reaction:
-
Add the diluted this compound or vehicle control (DMSO in kinase assay buffer) to the wells of the assay plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
The final reaction volume is typically 10-25 µL.
-
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the Reaction and Detect Signal:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and then adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate the plate as recommended by the kit manufacturer.
-
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: The inhibitory activity of this compound is determined by calculating the percentage of kinase activity relative to the vehicle control and then fitting the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assay: Cell Proliferation (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be sensitive to CDK7 inhibition)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for determining cell proliferation inhibition by this compound using an MTT assay.
Troubleshooting Stock Solution Preparation
Caption: Troubleshooting guide for dissolving this compound in DMSO for stock solution preparation.
References
Application Notes and Protocols for Cdk7 Inhibitors in In Vivo Animal Studies
Disclaimer: Extensive searches for in vivo animal study protocols and data specifically for Cdk7-IN-25 (also known as CY-16-1) did not yield any publicly available information. The following application notes and protocols are based on published data for other potent, covalent Cdk7 inhibitors such as THZ1 and YKL-5-124. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar covalent Cdk7 inhibitors.
Introduction to Cdk7 Inhibition
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] It is a component of the Cdk-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[3] Additionally, as part of the transcription factor IIH (TFIIH), Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[1][2][4] Due to the reliance of many cancer cells on dysregulated cell cycle and transcriptional programs, Cdk7 has emerged as a promising therapeutic target. Covalent inhibitors of Cdk7, which form a permanent bond with the kinase, offer the potential for high potency and prolonged target engagement.
Mechanism of Action of Covalent Cdk7 Inhibitors
Covalent Cdk7 inhibitors typically contain an electrophilic "warhead" that forms an irreversible bond with a non-catalytic cysteine residue (Cys312) located near the ATP-binding pocket of the Cdk7 protein. This covalent modification permanently inactivates the kinase, leading to a downstream cascade of effects including cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of Cdk7 and the general workflow for in vivo studies, the following diagrams are provided.
Caption: Cdk7's dual role in cell cycle and transcription.
References
Application Notes and Protocols for Cdk7-IN-25 Treatment to Induce G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk7-IN-25, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), to induce G1 phase cell cycle arrest in cancer cell lines. The provided protocols and data are based on established methodologies for CDK7 inhibition and may require optimization for specific cell lines and experimental conditions.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of both cell cycle progression and transcription.[1][2][3][4] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle.[1][3][4] Specifically, the activation of CDK4/6 and subsequently CDK2 in the G1 phase is critical for the phosphorylation of the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and entry into the S phase.[5][6][7][8]
This compound is a potent inhibitor of CDK7. By inhibiting CDK7, this compound is expected to prevent the activation of G1-phase CDKs, leading to hypophosphorylation of Rb and subsequent arrest of the cell cycle in the G1 phase. This targeted inhibition of cell cycle progression makes this compound a valuable tool for cancer research and a potential therapeutic agent.
Data Presentation
The following tables summarize the expected quantitative effects of CDK7 inhibition on cell cycle distribution and protein expression, based on studies with potent and selective CDK7 inhibitors.
Table 1: Expected Effect of CDK7 Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | Concentration | Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| DMSO (Control) | HAP1 | - | 72 | ~50% | ~30% | ~20% | Adapted from[9] |
| YKL-5-124 | HAP1 | 250 nM | 72 | Increased | Decreased | Increased | Adapted from[9] |
| YKL-5-124 | HAP1 | 500 nM | 72 | Increased | Decreased | Increased | Adapted from[9] |
| YKL-5-124 | HAP1 | 1000 nM | 72 | Increased | Decreased | Increased | Adapted from[9] |
| DMSO (Control) | MM.1S | - | 24 | ~45% | ~40% | ~15% | Adapted from[10] |
| YKL-5-124 | MM.1S | 100 nM | 24 | Significantly Increased | Significantly Decreased | No Significant Change | Adapted from[10] |
Note: Specific percentages can vary between cell lines and experimental conditions. The general trend observed with CDK7 inhibitors is an accumulation of cells in the G1 and/or G2/M phase with a corresponding decrease in the S phase population.
Table 2: Expected Effect of CDK7 Inhibition on Key G1 Phase Proteins
| Treatment | Target Protein | Expected Change in Phosphorylation/Expression | Reference |
| CDK7 Inhibitor | p-Rb (Ser780) | Decreased | [5][6][11] |
| CDK7 Inhibitor | p-CDK2 (Thr160) | Decreased | [12] |
| CDK7 Inhibitor | Cyclin D1 | Decreased | [6] |
| CDK7 Inhibitor | CDK4 | No significant change in total protein | [10] |
| CDK7 Inhibitor | CDK2 | No significant change in total protein | [12] |
Signaling Pathway
Experimental Protocols
Disclaimer: The following protocols are generalized based on the use of other potent CDK7 inhibitors. Researchers should optimize concentrations and incubation times for this compound and their specific cell line.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cancer cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for flow cytometry) at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations. A concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.
-
Treatment: Replace the culture medium with the medium containing the desired concentration of this compound or DMSO (as a vehicle control). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to include any detached apoptotic cells.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate on the single-cell population to exclude doublets.
Protocol 3: Western Blotting for G1 Phase Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb, phospho-Rb (Ser780), CDK2, phospho-CDK2 (Thr160), Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion
This compound is a valuable research tool for studying the role of CDK7 in cell cycle control. By following the provided guidelines and protocols, researchers can effectively induce and analyze G1 phase cell cycle arrest in cancer cell lines. The ability to synchronize cells in the G1 phase opens up numerous possibilities for investigating the molecular events governing this critical cell cycle transition and for exploring the therapeutic potential of CDK7 inhibition. Further optimization of experimental conditions for specific cell lines and research questions is encouraged to achieve the most robust and reliable results.
References
- 1. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Limited Redundancy in Phosphorylation of Retinoblastoma Tumor Suppressor Protein by Cyclin-Dependent Kinases in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-25 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, and a subunit of the general transcription factor TFIIH, which phosphorylates the C-terminal domain of RNA polymerase II. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising target in oncology. Cdk7-IN-25 is a potent and covalent inhibitor of CDK7 with an IC50 of less than 1 nM. This document provides detailed application notes and protocols for designing and conducting drug synergy studies with this compound to identify effective combination therapies.
Data Presentation: Quantitative Analysis of Drug Synergy
The synergy of drug combinations can be quantitatively assessed using the Combination Index (CI), a widely accepted method developed by Chou and Talalay. The CI provides a quantitative measure of the interaction between two or more drugs. The interpretation of the CI value is as follows:
-
CI < 1: Synergistic effect (the effect of the combination is greater than the additive effect of individual drugs).
-
CI = 1: Additive effect.
-
CI > 1: Antagonistic effect (the effect of the combination is less than the additive effect of individual drugs).
The following tables present representative quantitative data from synergy studies involving the covalent Cdk7 inhibitor THZ1, which serves as a proxy for this compound, in combination with other anti-cancer agents.
Table 1: Synergistic Effect of a Cdk7 Inhibitor (THZ1) in Combination with a PARP Inhibitor (Olaparib) in Breast Cancer Cell Lines. [1]
| Cell Line | Combination | Fraction Affected (Fa) | Combination Index (CI) |
| MDA-MB-231 | THZ1 + Olaparib | 0.5 | < 0.7 |
| MDA-MB-468 | THZ1 + Olaparib | 0.5 | < 0.6 |
| OVCAR5 | THZ1 + Olaparib | 0.5 | < 0.5 |
| OVCAR3 | THZ1 + Olaparib | 0.5 | < 0.4 |
| DU145 | THZ1 + Olaparib | 0.5 | < 0.8 |
| PC3 | THZ1 + Olaparib | 0.5 | < 0.9 |
Table 2: Synergistic Interaction of a Cdk7 Inhibitor (THZ1) with a BCL-2 Inhibitor (Venetoclax/ABT-199) in Multiple Myeloma Cells. [2]
| Cell Line | Combination | Fixed Ratio (Drug 1:Drug 2) | Combination Index (CI) |
| U266 | THZ1 + Venetoclax | 10:1 | < 0.8 |
| H929 | THZ1 + Venetoclax | Not Specified | Synergistic |
Table 3: Synergism of a Cdk7 Inhibitor (THZ1) and an EGFR Inhibitor (Erlotinib) in Breast Cancer Cells. [3]
| Cell Line | Combination | Combination Index (CI) |
| MDA-MB-231 | THZ1 + Erlotinib | 0.12 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Drug Synergy Assay using Sulforhodamine B (SRB)
This protocol describes the determination of cell viability and the assessment of drug synergy using the SRB assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (and combination drug)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubate overnight.[2]
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug(s) in complete growth medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[2]
-
-
Staining:
-
Discard the supernatant and wash the wells five times with slow-running tap water. Air dry the plates.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[4]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the dose-response data of single and combined drug treatments.[3][5]
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound, alone or in combination, on downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (and combination drug)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-RNA Pol II Ser2/5, c-Myc, Mcl-1, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and/or the combination drug for the desired time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Mandatory Visualizations
Caption: Cdk7 signaling pathway and mechanism of action of this compound.
Caption: Experimental workflow for drug synergy studies.
Caption: Logical relationship for determining drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application of CDK7 Inhibition in Osteosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma, the most prevalent primary malignant bone tumor, presents significant therapeutic challenges, particularly in cases of metastatic or recurrent disease.[1][2] Survival rates have remained stagnant for decades, underscoring the urgent need for novel therapeutic strategies.[2] Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in osteosarcoma.[1][3][4] CDK7 is a crucial component of the transcriptional machinery and a key regulator of the cell cycle.[1][5] Its overexpression is linked to poor prognosis in osteosarcoma patients, making it an attractive target for therapeutic intervention.[1][3][4] This document provides detailed application notes and protocols for the use of CDK7 inhibitors, exemplified by compounds such as BS-181 and THZ2, in osteosarcoma research, which can be adapted for novel inhibitors like Cdk7-IN-25.
Mechanism of Action
CDK7 plays a dual role in cancer cell proliferation and survival. As a component of the transcription factor IIH (TFIIH), it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the transcription of many protein-coding genes, including key oncogenes and anti-apoptotic proteins like Mcl-1 and Survivin.[1] Additionally, as a CDK-activating kinase (CAK), it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1]
Inhibition of CDK7 in osteosarcoma cells leads to a simultaneous blockade of transcription and cell cycle progression.[1] This dual inhibition results in decreased proliferation, cell cycle arrest, and induction of apoptosis.[1][3][4]
Data Presentation
Table 1: Effects of CDK7 Inhibition on Osteosarcoma Cell Lines
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| KHOS | BS-181 | Dose-dependent | Decreased cell growth and proliferation | [1] |
| U2OS | BS-181 | Dose-dependent | Decreased cell growth and proliferation | [1] |
| KHOS | CDK7 siRNA | Not Applicable | Decreased cell viability | [1] |
| U2OS | CDK7 siRNA | Not Applicable | Decreased cell viability | [1] |
| Multiple | THZ2 | Not Specified | Strong anti-osteosarcoma effects in vitro | [6] |
Table 2: In Vivo Effects of CDK7 Inhibition on Osteosarcoma
| Model | Inhibitor | Effect | Reference |
| Xenograft Tumor Model | BS-181 | Antitumor activity | [1] |
| In Vivo Model | THZ2 | Strong anti-osteosarcoma effects | [6] |
| 3D Cell Culture | CDK7 inhibitor | Significantly decreased spheroid diameter | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on the effect of the CDK7 inhibitor BS-181 on osteosarcoma cell lines.[1]
Objective: To determine the effect of a CDK7 inhibitor on the viability and proliferation of osteosarcoma cells.
Materials:
-
Osteosarcoma cell lines (e.g., KHOS, U2OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CDK7 inhibitor (e.g., this compound, BS-181)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Seed osteosarcoma cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the CDK7 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the CDK7 inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis
This protocol is to assess the effect of CDK7 inhibition on downstream signaling pathways.[1]
Objective: To detect changes in the expression and phosphorylation of proteins in the CDK7 signaling pathway.
Materials:
-
Osteosarcoma cells treated with a CDK7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-CDK7, anti-phospho-RNAPII (Ser5), anti-Mcl-1, anti-Survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in osteosarcoma cells following treatment with a CDK7 inhibitor.
Materials:
-
Osteosarcoma cells treated with a CDK7 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK7 signaling pathway and points of inhibition.
References
- 1. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 (CDK7) Overexpression Implicated as an Independent Predictor of Poor Prognosis of Osteosarcoma | TheWell Bioscience [thewellbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting cyclin-dependent kinases in sarcoma treatment: Current perspectives and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of key genes in osteosarcoma – before and after CDK7 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-25 in Transcription Factor Activity Studies
For Research Use Only.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating gene transcription and the cell cycle.[1][2][3] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation and promoter clearance.[2][4] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][5][6]
Cdk7-IN-25 is a potent and selective inhibitor of CDK7 with a reported IC50 of less than 1 nM.[7] Its high affinity and specificity make it an invaluable tool for dissecting the intricate roles of CDK7 in cellular processes, particularly in the regulation of transcription factor activity. By inhibiting CDK7, researchers can investigate the downstream effects on global and specific gene expression, transcription factor stability, and chromatin association. These application notes provide detailed protocols for utilizing this compound to study transcription factor activity in a research setting.
Mechanism of Action
This compound, by inhibiting the kinase activity of CDK7, disrupts the normal transcription cycle. This inhibition leads to a reduction in the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at serine 5 and serine 7, which is crucial for transcription initiation and promoter-proximal pausing.[4][5] Furthermore, the inhibition of CDK7's CAK activity can lead to cell cycle arrest.[3][6] The profound and selective effect on the transcription of genes, especially those with super-enhancers that are often associated with key oncogenic transcription factors, makes CDK7 inhibitors like this compound powerful research tools.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative CDK7 inhibitor, which can be used as a starting point for designing experiments with this compound. Researchers should perform their own dose-response curves to determine the optimal concentration for their specific cell lines and assays.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (CDK7) | <1 nM | N/A | In vitro biochemical assay. | [7] |
| Effective Concentration for RNAPII CTD Phosphorylation Inhibition | 50 - 250 nM | Jurkat, HL-60 | Significant reduction in p-Ser5/7 of RNAPII CTD. | [5][8] |
| Concentration for Anti-proliferative Effects | 50 - 500 nM | Various cancer cell lines | Dependent on the cell line's sensitivity to transcription inhibition. | [5] |
| Treatment Duration for Gene Expression Changes | 4 - 12 hours | Jurkat | Time-dependent decrease in global mRNA levels. | [5] |
| Concentration for Selectivity over other CDKs (e.g., CDK12) | < 100 nM | HL-60 | Higher concentrations may show off-target effects on other kinases. | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CDK7 signaling pathway in transcription and a general experimental workflow for studying transcription factor activity using this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Utilizing Cdk7-IN-25 for the Inhibition of RNA Polymerase II CTD Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. As a key component of the transcription factor IIH (TFIIH) complex, Cdk7 directly phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation. The CTD of the largest subunit of Pol II, RPB1, consists of multiple repeats of the heptapeptide consensus sequence Y-S-P-T-S-P-S. Cdk7 preferentially phosphorylates serine 5 (Ser5) and serine 7 (Ser7) of these repeats. This phosphorylation cascade orchestrates the recruitment of various factors involved in mRNA processing, including capping enzymes. Furthermore, Cdk7 acts as a Cdk-activating kinase (CAK), phosphorylating and activating other CDKs, such as Cdk9, which in turn phosphorylates serine 2 (Ser2) of the CTD, a mark associated with productive transcription elongation.
Given its central role, Cdk7 has emerged as a compelling therapeutic target in oncology and other diseases. Cdk7-IN-25 is a potent and selective covalent inhibitor of Cdk7. By forming a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket, this compound provides a powerful tool for studying the downstream effects of sustained Cdk7 inhibition.
These application notes provide detailed protocols for utilizing this compound to investigate the inhibition of RNA Pol II CTD phosphorylation. While specific quantitative data for this compound is limited in publicly available literature, the data presented here is representative of highly similar, well-characterized covalent Cdk7 inhibitors, such as SY-1365 and SY-351, and can be used as a guide for designing and interpreting experiments with this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative Covalent Cdk7 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound (CY-16-1) | Cdk7 | <1 | Potent covalent inhibitor.[1] |
| SY-1365 | Cdk7 | 9.7 | Selective, covalent inhibitor. |
| SY-351 | Cdk7 | 23 | Potent and selective covalent inhibitor.[2] |
| YKL-5-124 | Cdk7 | 53.5 | Selective, covalent inhibitor. |
| THZ1 | Cdk7 | 3.2 | Covalent inhibitor, also inhibits Cdk12/13. |
Table 2: Cellular Activity of Representative Covalent Cdk7 Inhibitors
| Compound | Cell Line | Assay | EC50 / GI50 (nM) | Effect on RNA Pol II CTD Phosphorylation |
| SY-1365 | Ovarian Cancer (OV90) | Cell Viability | ~50 | Dose-dependent decrease in pSer5, pSer7, and pSer2. |
| SY-1365 | AML (MOLM-13) | Cell Viability | ~20 | Dose-dependent decrease in pSer5, pSer7, and pSer2. |
| SY-351 | HL-60 | Target Engagement | ~39 (EC90) | Inhibition of RNAPII CTD phosphorylation.[2] |
| YKL-5-124 | HAP1 | Cell Growth (GRmax) | ~20 | No significant global effect on pSer5, pSer2, or pSer7 at effective concentrations. |
Signaling Pathway
Caption: this compound inhibits Cdk7, blocking RNA Pol II CTD phosphorylation.
Experimental Protocols
Western Blot Analysis of RNA Pol II CTD Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of RNA Pol II CTD at Ser2, Ser5, and Ser7 in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S5)
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S7)
-
Anti-Total RNA Pol II (e.g., 8WG16)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate tissue culture plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-specific bands to the total RNA Pol II band and the loading control.
-
Caption: Western Blot workflow for analyzing RNA Pol II CTD phosphorylation.
Cell Viability Assay
This protocol describes how to determine the effect of this compound on cell proliferation and viability using a resazurin-based assay.
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well clear-bottom black tissue culture plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound or DMSO as a vehicle control. Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the EC50 value.
-
Caption: Cell viability assay workflow using a resazurin-based method.
In Vitro Cdk7 Kinase Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on the kinase activity of Cdk7 using a recombinant enzyme and a peptide substrate.
Materials:
-
Recombinant active Cdk7/Cyclin H/MAT1 complex
-
GST-tagged RNA Pol II CTD substrate
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
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SDS-PAGE gels and running buffer
-
Phosphorimager screen and imaging system
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Cdk7/Cyclin H/MAT1 complex, and the GST-CTD substrate.
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Add varying concentrations of this compound or DMSO as a vehicle control.
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Pre-incubate the reaction mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for Cdk7, if known, or a standard concentration (e.g., 10-100 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Scan the screen using a phosphorimager to visualize the phosphorylated GST-CTD substrate.
-
-
Data Analysis:
-
Quantify the radioactive signal for each band.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Caption: In vitro Cdk7 kinase assay workflow.
Conclusion
This compound is a valuable chemical probe for investigating the roles of Cdk7 in transcription and cell cycle control. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor to study the inhibition of RNA Pol II CTD phosphorylation and its downstream cellular consequences. By carefully designing and executing these experiments, researchers can gain deeper insights into the complex regulatory networks governed by Cdk7 and explore its potential as a therapeutic target.
References
Troubleshooting & Optimization
Troubleshooting Cdk7-IN-25 solubility issues in media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Cdk7-IN-25 in experimental media.
Troubleshooting Guides & FAQs
Question: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous media. What went wrong?
Answer: This is a common issue when working with hydrophobic small molecules. The abrupt change in solvent polarity from a high-concentration DMSO stock to a primarily aqueous environment can cause the compound to crash out of solution. Several factors can contribute to this, including the final concentration of the compound, the percentage of DMSO in the final solution, and the specific components of your cell culture media.
Question: How can I improve the solubility of this compound in my cell culture media?
Answer: To improve solubility and prevent precipitation, consider the following strategies:
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Optimize DMSO Concentration: While it's crucial to minimize DMSO for cell health, a final concentration of 0.1% to 0.5% can help maintain compound solubility.
-
Use a Stock Solution with Lower Concentration: Preparing a less concentrated initial stock in DMSO can make the dilution into aqueous media less drastic.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a small volume of media, vortex thoroughly, and then add this intermediate dilution to your final volume.
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Warm the Media: Gently warming the media to 37°C before adding the inhibitor can sometimes help with solubility.
-
Incorporate a Surfactant: In some instances, a biocompatible surfactant like a low concentration of Pluronic F-68 or Cremophor EL can be used to improve the solubility of hydrophobic compounds. However, this should be tested for its effects on your specific cell line and experiment.
Question: What is the maximum recommended concentration of this compound in media containing 10% Fetal Bovine Serum (FBS)?
Answer: The presence of serum proteins in FBS can aid in the solubilization of hydrophobic compounds. However, the maximum concentration can still be limited. It is recommended to perform a solubility test in your specific media formulation. Generally, for many small molecule inhibitors, keeping the final concentration below 10 µM is a safe starting point to avoid precipitation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing appropriate stock solutions.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 5 mg/mL |
| Water | Insoluble |
Note: This data is based on publicly available information and may vary slightly depending on the specific batch and purity of the compound.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 1 mL of DMSO for every X mg of compound, where X is the molecular weight in mg/mmol).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Dilution in Cell Culture Media:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Warm your cell culture media (e.g., DMEM with 10% FBS) to 37°C.
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock:
-
First, dilute 1 µL of the 10 mM stock into 99 µL of pre-warmed media. This creates an intermediate dilution of 100 µM.
-
Vortex the intermediate dilution gently but thoroughly.
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed media to achieve the final 10 µM working concentration.
-
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or optimizing the dilution protocol.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway showing Cdk7's role and its inhibition.
Cdk7-IN-25 off-target effects on CDK12 and CDK13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk7-IN-25, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information focuses on potential off-target effects on CDK12 and CDK13, offering guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound on its primary target, CDK7?
This compound is a highly potent CDK7 inhibitor with a reported IC50 value of less than 1 nM.[1] This high potency makes it an effective tool for studying the cellular functions of CDK7.
Q2: Are there known off-target effects of CDK7 inhibitors on other kinases?
Yes, some CDK7 inhibitors have demonstrated off-target activity against other kinases, particularly CDK12 and CDK13, which are structurally related to CDK7. For instance, the CDK7 inhibitor SY-351 has been shown to inhibit CDK12 and CDK13 at higher concentrations (1 µM).[2][3] Conversely, other inhibitors like YKL-5-124 have been developed to be highly selective for CDK7 over CDK12/13.[4] It is crucial to assess the selectivity profile of the specific inhibitor being used.
Q3: Why is it important to consider off-target effects on CDK12 and CDK13?
CDK12 and CDK13 play critical roles in regulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[2][5] Inhibition of CDK12 and CDK13 can lead to defects in gene expression, particularly for long genes and those involved in the DNA damage response.[5] These effects can confound the interpretation of experiments aimed at understanding the specific role of CDK7.
Q4: What are the functional consequences of inhibiting CDK12 and CDK13?
Inhibition of CDK12 and CDK13 can lead to premature cleavage and polyadenylation of transcripts, resulting in the production of truncated and non-functional proteins. This can impact various cellular processes, including DNA repair, cell cycle control, and development. Dual inhibition of CDK12 and CDK13 has been shown to be potently cytotoxic.[6]
Q5: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound, as determined by a dose-response experiment in your specific cellular context. Additionally, including appropriate controls is essential. For example, comparing the effects of this compound with a highly selective CDK7 inhibitor (if available) or a selective CDK12/13 inhibitor can help to dissect the specific contributions of each kinase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in the expression of long genes unrelated to known CDK7 functions. | Potential off-target inhibition of CDK12 and/or CDK13. | 1. Perform a dose-response experiment to determine the minimal effective concentration of this compound. 2. Analyze the expression of known CDK12/13 target genes as a control. 3. Consider using a more selective CDK7 inhibitor as a comparator. |
| Observed phenotype is stronger or different than what is reported for other selective CDK7 inhibitors. | The phenotype may be a result of combined inhibition of CDK7, CDK12, and CDK13. | 1. Validate key findings using an alternative method for CDK7 inhibition (e.g., siRNA/shRNA). 2. If possible, perform rescue experiments with a drug-resistant CDK7 mutant to confirm on-target effects. |
| Difficulty in distinguishing CDK7-specific effects from off-target effects. | Overlapping functions of CDK7, CDK12, and CDK13 in transcription regulation. | 1. Employ orthogonal approaches, such as co-treatment with a selective CDK12/13 inhibitor to mimic the off-target effect. 2. Analyze specific phosphorylation marks on the RNA Pol II CTD (Ser5-P for CDK7, Ser2-P for CDK9/CDK12) to assess the activity of each kinase. |
Quantitative Data: Kinase Selectivity Profile
While specific IC50 values for this compound against a broad panel of kinases are not publicly available, the following table provides a representative example of the selectivity profile for a covalent CDK7 inhibitor (SY-351) to illustrate the potential for off-target effects.
| Kinase | % Inhibition at 0.2 µM SY-351 | % Inhibition at 1 µM SY-351 |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other Kinase 1 | <50% | >50% |
| Other Kinase 2 | <50% | >50% |
| Other Kinase 3 | <50% | >50% |
| Other Kinase 4 | <50% | >50% |
| Data adapted from Rimel et al., 2020.[2][3] |
This table demonstrates that while the inhibitor is highly potent against CDK7 at low concentrations, off-target inhibition of CDK12 and CDK13 can occur at higher concentrations.
Experimental Protocols
Biochemical Assay for CDK12/13 Inhibition (LanthaScreen™ Eu Kinase Binding Assay - Adapted)
This protocol provides a framework for assessing the inhibitory activity of this compound against CDK12 and CDK13 in a biochemical assay.
-
Reagent Preparation : Prepare a 5X concentrated stock of Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a dilution series of the fluorescently labeled tracer and the test compound (this compound) in DMSO.
-
Assay Plate Preparation : In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction : Add the CDK12/Cyclin K or CDK13/Cyclin K enzyme and the europium-labeled antibody to the wells containing the compound.
-
Tracer Addition : Add the fluorescent tracer to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
For a detailed protocol, refer to the manufacturer's instructions for the LanthaScreen™ Eu Kinase Binding Assay.[7]
Visualizations
Caption: this compound inhibits CDK7 and may have off-target effects on CDK12/13.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
How to prevent Cdk7-IN-25 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cdk7-IN-25 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: As a general guideline for small molecule inhibitors, this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare a stock solution, use an appropriate solvent such as dimethyl sulfoxide (DMSO).[2] For compounds provided in quantities of 10 mg or less, the solvent can be added directly to the vial. For larger quantities, it is recommended to weigh out the desired amount for immediate use.[1] Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1][2]
Q3: What is the expected stability of this compound stock solutions?
Q4: Can this compound degrade in my aqueous experimental solution?
A4: Yes, this compound, as a covalent inhibitor likely containing an electrophilic group such as an acrylamide, can be susceptible to degradation in aqueous solutions. The acrylamide moiety can react with nucleophiles, such as thiols (e.g., glutathione, DTT) present in cell culture media or lysis buffers, via a Michael addition reaction.[4] The pH of the solution can also influence the rate of hydrolysis of certain chemical groups.[5]
Troubleshooting Guide
Issue: I am observing lower than expected activity of this compound in my assay.
This could be due to the degradation of the compound in your experimental setup. Follow these troubleshooting steps to investigate and mitigate potential degradation.
Recommended Storage and Handling Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep desiccated. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. | |
| Working Solution (in aqueous buffer) | Freshly prepared | For immediate use | Aqueous solutions are more prone to degradation. Avoid prolonged storage. |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC-MS
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental solutions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique to separate and identify the parent compound from its potential degradants.[6][7]
Objective: To quantify the amount of intact this compound over time in a specific solution.
Materials:
-
This compound
-
Your experimental buffer/solution of interest
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Prepare the test solution: Dilute the this compound stock solution into your experimental buffer to the final working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution, quench any potential reaction if necessary (e.g., by adding an excess of cold acetonitrile), and analyze it by HPLC-MS. This will serve as your baseline measurement.
-
Incubate the test solution: Keep the remaining test solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Collect subsequent timepoints: At various time intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same manner as the T=0 sample.
-
HPLC-MS Analysis:
-
Use a suitable C18 reverse-phase HPLC column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of this compound and any potential degradation products using both UV detection and mass spectrometry.
-
The mass spectrometer should be set to detect the expected mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each timepoint.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
-
A significant decrease in the peak area of this compound over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.
-
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Cdk7-IN-25 stability at room temperature and in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cdk7-IN-25 at room temperature and in DMSO. It includes frequently asked questions and troubleshooting guides to ensure the optimal use of this inhibitor in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years or at 4°C for up to two years.[1] The product is generally stable at ambient temperature for short periods, such as during shipping.[1]
Q2: How should I prepare and store this compound stock solutions in DMSO?
A: It is advisable to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: Can I store this compound solutions at room temperature?
A: It is not recommended to store this compound solutions at room temperature for extended periods. While some compounds may be stable for a few hours during an experiment, prolonged exposure to room temperature can lead to degradation.[2] For optimal results, prepare fresh dilutions from a frozen stock solution for each experiment.
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A: To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles.[1] The stability of a compound in DMSO can be affected by such cycles.[3] Aliquoting the stock solution into smaller, experiment-sized volumes is the best practice.
Q5: What are the signs of this compound degradation?
A: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the purity of the parent compound. A decrease in the expected biological activity in your assays could also be an indirect indicator of degradation.
Q6: Does the presence of water in DMSO affect the stability of this compound?
A: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water in DMSO can lead to the hydrolysis of susceptible compounds.[3][4] Therefore, it is crucial to use anhydrous, high-purity DMSO and to handle it properly to minimize water absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in assays. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from powder. 2. Use a new, unopened vial of anhydrous DMSO. 3. Aliquot the new stock solution and store it at -80°C. 4. Perform a dose-response experiment to verify the activity of the new stock. |
| Precipitate observed in the DMSO stock solution upon thawing. | The concentration of the stock solution may be too high, or the compound has limited solubility at lower temperatures. | 1. Gently warm the vial to 37°C for a short period to redissolve the compound. 2. Sonicate the solution to aid dissolution. 3. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Variability in results between experiments. | Inconsistent compound concentration due to multiple freeze-thaw cycles or extended time at room temperature. | 1. Strictly adhere to the practice of using single-use aliquots. 2. Minimize the time the working solutions are kept at room temperature before being added to the experiment. 3. Ensure thorough mixing of the stock solution after thawing and before making dilutions. |
Stability Data
While specific public data on the stability of this compound at room temperature and in DMSO is limited, the following table provides a template for researchers to generate their own stability data.
| Condition | Time Point | Purity (%) by HPLC | Observations |
| Room Temperature | 0 hours | ||
| 2 hours | |||
| 4 hours | |||
| 8 hours | |||
| 24 hours | |||
| In DMSO at -20°C | 1 week | ||
| 1 month | |||
| 3 months | |||
| 6 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general procedure to determine the stability of this compound in a DMSO solution under various temperature conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO (high purity)
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for analysis
-
Incubators or water baths set to desired temperatures (e.g., room temperature, 4°C)
-
Freezer (-20°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure the compound is completely dissolved.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC or LC-MS to determine the initial purity. This will serve as the baseline.
-
Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple microcentrifuge tubes.
-
Incubation:
-
Room Temperature Stability: Place a set of aliquots at room temperature (e.g., 25°C).
-
Refrigerated Stability: Place another set of aliquots at 4°C.
-
Frozen Stability: Store the remaining aliquots at -20°C.
-
-
Time-Point Analysis: At designated time points (e.g., 2, 4, 8, 24 hours for room temperature; 1, 2, 4 weeks for 4°C and -20°C), retrieve one aliquot from each condition.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS.
-
Data Analysis: Compare the purity of the stored samples to the initial (Time 0) sample. Calculate the percentage of this compound remaining at each time point. Note the appearance of any new peaks, which may indicate degradation products.
Visualizations
Cdk7 Signaling Pathway
Caption: Cdk7's dual role in transcription and cell cycle control.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing small molecule stability.
References
Optimizing incubation time for Cdk7-IN-25 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Cdk7-IN-25, a potent and covalent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of Cdk7.[1] This means it forms a stable, long-lasting bond with a specific site on the Cdk7 protein, leading to its irreversible inactivation. Cdk7 is a crucial kinase that plays a dual role in regulating both the cell cycle and gene transcription.[2][3] By inhibiting Cdk7, this compound can lead to cell cycle arrest and the suppression of key oncogenic transcription programs.[1][4]
Q2: Why is optimizing the incubation time for this compound critical?
A2: As a covalent inhibitor, the extent of Cdk7 inactivation by this compound is time-dependent. A short incubation may not be sufficient to achieve maximal target engagement, leading to an underestimation of the inhibitor's potency. Conversely, an excessively long incubation might induce secondary, off-target effects or cytotoxicity that could confound experimental results. Therefore, determining the optimal incubation time is essential for achieving maximal and specific inhibition of Cdk7.
Q3: What is a typical starting point for incubation time in a cell-based assay?
A3: Based on studies with other covalent Cdk7 inhibitors like THZ1 and SY-351, a good starting point for a time-course experiment is to test a range of incubation times from 1 to 8 hours.[5][6] For initial experiments with this compound, we recommend a time-course of 1, 2, 4, 6, and 8 hours to determine the minimal time required for maximal biological effect (e.g., inhibition of Cdk7 substrate phosphorylation or cell viability reduction).
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: The rate of covalent bond formation is dependent on the concentration of the inhibitor. At higher concentrations of this compound, maximal target engagement will be reached more quickly. Conversely, at lower concentrations, a longer incubation time will be required to achieve the same level of inhibition. It is recommended to perform a time-course experiment at a concentration around the expected IC50 value.
Q5: How can I confirm that this compound is acting as an irreversible inhibitor in my cells?
A5: A washout experiment is the standard method to confirm irreversible binding.[7][8] In this experiment, cells are treated with this compound for a defined period, after which the inhibitor is removed from the culture medium by washing the cells. The biological effect (e.g., phosphorylation of a Cdk7 substrate) is then monitored over time. If the effect persists long after the inhibitor has been removed, it indicates irreversible binding.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results between experiments. | Inconsistent incubation times. | Use a calibrated timer and ensure that the incubation period is precisely the same for all samples in an experiment and across different experiments. |
| Cell density variations. | Ensure that cells are seeded at a consistent density for all experiments, as this can affect inhibitor uptake and cellular response. | |
| No significant inhibition observed even at high concentrations. | Insufficient incubation time. | As this compound is a covalent inhibitor, its effect is time-dependent. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal incubation time. |
| Inhibitor degradation. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Observed cytotoxicity is higher than expected. | Incubation time is too long. | Reduce the incubation time. A shorter exposure may be sufficient for target engagement while minimizing toxicity. |
| Off-target effects at high concentrations. | Perform a dose-response experiment with a fixed, optimized incubation time to determine the lowest effective concentration. | |
| Difficulty in reproducing published IC50 values. | Differences in experimental protocols. | Pay close attention to cell line, cell density, serum concentration in the media, and the specific endpoint assay used. Ensure your incubation time is optimized for your specific experimental conditions. |
| Time-dependent nature of inhibition. | The reported IC50 of a covalent inhibitor is highly dependent on the pre-incubation time. Longer pre-incubation times will generally result in lower IC50 values.[9][10] |
Data Presentation
Table 1: Representative Time-Dependent IC50 of this compound in a Cell Viability Assay
This table illustrates the expected trend of a decreasing IC50 value for this compound with increasing pre-incubation time, a characteristic of covalent inhibitors. The data presented here is a representative example based on the known behavior of similar covalent Cdk7 inhibitors and should be confirmed experimentally.
| Pre-incubation Time (hours) | IC50 (nM) |
| 1 | 50 |
| 2 | 25 |
| 4 | 10 |
| 8 | 5 |
| 24 | <1 |
Table 2: Key Experimental Parameters for this compound Assays
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Varies by cell line (e.g., 5,000-10,000 cells/well in a 96-well plate) | Ensure cells are in the exponential growth phase during treatment. |
| Serum Concentration | 5-10% FBS | Mimics physiological conditions; be consistent across experiments. |
| This compound Concentration Range | 0.1 nM to 1 µM | To capture the full dose-response curve. |
| Incubation Time Range (for optimization) | 1, 2, 4, 8, 24 hours | To determine the minimal time for maximal effect. |
| Endpoint Assay | Cell viability (e.g., CellTiter-Glo), Western blot for p-CDK substrates, Target engagement assay | Choose an assay relevant to the biological question. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Time-Course Experiment
Objective: To determine the minimum incubation time required for this compound to exert its maximal effect on a downstream marker of Cdk7 activity (e.g., phosphorylation of RNA Polymerase II CTD at Serine 5).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-total RNAPII, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere and reach exponential growth phase (typically 24 hours).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 10x the expected IC50).
-
Treatment: Treat the cells with this compound at the chosen concentration. Include a vehicle control (DMSO) group.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 6, 8 hours). The 0-hour time point represents the vehicle control.
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-RNAPII CTD Ser5.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the signal.
-
Strip the membrane and re-probe for total RNAPII and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities for phospho-RNAPII CTD Ser5 and normalize to total RNAPII and the loading control. Plot the normalized signal against the incubation time to identify the time point at which the maximal reduction in phosphorylation is achieved. This represents the optimal incubation time.
Protocol 2: Confirming Irreversible Inhibition with a Washout Experiment
Objective: To determine if the inhibitory effect of this compound is sustained after its removal from the culture medium.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding and Treatment: Seed cells as in Protocol 1. Treat one set of wells with this compound (at a concentration that gives maximal inhibition, determined from previous experiments) and another set with vehicle (DMSO) for the optimal incubation time determined in Protocol 1 (e.g., 4 hours).
-
Washout:
-
For the "Washout" group, aspirate the medium containing this compound.
-
Wash the cells gently with pre-warmed, serum-free medium three times to remove any unbound inhibitor.
-
Add fresh, pre-warmed complete medium to the wells.
-
For the "Continuous Treatment" group, do not perform the washout; simply leave the inhibitor in the medium.
-
-
Post-Washout Incubation: Incubate all plates for various time points after the washout (e.g., 0, 2, 4, 8, 24 hours). The 0-hour post-washout time point is immediately after the washing steps.
-
Cell Lysis and Western Blotting: At each post-washout time point, lyse the cells and perform Western blotting for phospho-RNAPII CTD Ser5, total RNAPII, and a loading control as described in Protocol 1.
-
Data Analysis: Compare the levels of phospho-RNAPII CTD Ser5 in the "Washout" group to the "Continuous Treatment" and vehicle control groups at each time point. Sustained inhibition in the "Washout" group long after the removal of this compound confirms its irreversible mode of action.
Visualizations
Caption: Cdk7 signaling pathways in cell cycle and transcription.
Caption: Workflow for optimizing this compound incubation time.
Caption: Factors influencing the optimal experimental window.
References
- 1. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
Avoiding precipitation of Cdk7-IN-25 in aqueous solutions
Welcome to the technical support center for Cdk7-IN-25. This resource provides troubleshooting guides and frequently asked questions to help researchers avoid common issues, such as precipitation, when working with this potent and selective Cdk7 inhibitor in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with low intrinsic solubility in aqueous solutions. Precipitation typically occurs when the concentration of the inhibitor in your aqueous assay buffer exceeds its solubility limit. This is often triggered when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium. The salts and pH of the buffer can further decrease the solubility.[1]
Q2: What is the recommended solvent for making a stock solution of this compound?
A: The recommended solvent for preparing a high-concentration primary stock solution is dimethyl sulfoxide (DMSO).[2] We advise using freshly opened, anhydrous-grade DMSO to prevent the introduction of water, which can affect solubility.[3]
Q3: How should I prepare and store my stock solution?
A: First, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.[2] Prepare a stock solution at a concentration of 10-50 mM in 100% DMSO.[2] To ensure complete dissolution, you may need to use auxiliary methods like gentle warming (to 37-45°C) or sonication.[3][4] Once dissolved, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: What is the best method for diluting the DMSO stock into my aqueous assay buffer to avoid precipitation?
A: Avoid diluting the high-concentration DMSO stock directly into the final aqueous buffer in a single step. A serial dilution approach is recommended. First, perform intermediate dilutions from your primary stock using 100% DMSO. Then, for the final step, add the working stock dropwise to the vortexing assay buffer. This gradual introduction helps prevent localized high concentrations that can lead to immediate precipitation.[1]
Q5: My compound is still precipitating even with careful dilution. What else can I do?
A: If precipitation persists, consider the following troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1% and ideally below 0.1%.
-
Incorporate a Surfactant: For in-vitro assays, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01% - 0.05%) to your assay buffer can help maintain the inhibitor's solubility.[1]
-
Reduce the Final Inhibitor Concentration: The working concentration of this compound may be too high. Since this compound is a potent inhibitor with an IC50 <1nM, it is often effective at low nanomolar concentrations where solubility is less of an issue.[6]
-
Use Sonication: A brief sonication of the final working solution in a water bath can sometimes help redissolve small amounts of precipitate.[1]
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving solubility issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution | Localized concentration exceeds solubility limit. | 1. Prepare an intermediate dilution of the stock in DMSO. 2. Add the inhibitor stock to the assay buffer slowly while vortexing. 3. Perform serial dilutions in deionized water before the final dilution into buffer containing salts.[1] |
| Solution is cloudy or has visible particles | Compound is not fully dissolved in the stock or working solution. | 1. Ensure the primary DMSO stock is completely clear. Use sonication or gentle warming (37°C) if necessary.[3][4] 2. Briefly sonicate the final aqueous working solution in a water bath. |
| Precipitate forms over time during incubation | The compound is unstable or slowly falling out of solution at the assay temperature and concentration. | 1. Lower the final concentration of this compound in the assay. 2. Add a biocompatible surfactant (e.g., 0.01% Tween-20) to the assay buffer.[1] 3. Prepare the working solution immediately before use. |
| Inconsistent experimental results | Micro-precipitation or aggregation is occurring, reducing the effective concentration of the free inhibitor. | 1. Follow all steps to ensure complete dissolution. 2. Filter the final working solution through a 0.22 µm syringe filter (use with caution as some compound may be lost). 3. Visually inspect solutions for any signs of precipitation before each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Briefly centrifuge the vial containing the lyophilized this compound powder at 1,000 x g for 1-3 minutes to pellet the compound.[2]
-
Reconstitution: Add the appropriate volume of 100% anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C until the solution is clear.[3]
-
Storage: Aliquot the stock solution into single-use polypropylene tubes. Store at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[4][5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the preparation of a 1 µM working solution in a final volume of 1 mL, assuming a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in 100% DMSO to create a 100 µM intermediate stock.
-
Final Dilution: Add 990 µL of your final aqueous assay buffer to a fresh tube. While gently vortexing the buffer, add 10 µL of the 100 µM intermediate stock dropwise. This will yield a 1 µM final concentration with 1% DMSO. To achieve 0.1% DMSO, you would need to start with a 10µL aliquot of a 100µM stock and add it to 990µL of buffer, resulting in a 1µM final concentration. Correction: To achieve a 1µM final concentration with 0.1% DMSO, prepare a 1mM intermediate stock in DMSO. Add 1µL of this 1mM stock to 999µL of the final assay buffer while vortexing.
-
Final Check: Ensure the final solution is clear. If slight cloudiness appears, a brief sonication may clarify it. Use the working solution immediately for best results.
Cdk7 Inhibitor Properties
The following table summarizes the properties of this compound and other common Cdk7 inhibitors to provide context on their potency and selectivity.
| Inhibitor | Type | IC₅₀ / Kᵢ | Selectivity Notes |
| This compound | Covalent | IC₅₀ < 1 nM[6] | Data on broader selectivity is limited. |
| THZ1 | Covalent | IC₅₀ = 92-148 nM (ICC cells)[7] | Also inhibits CDK12 and CDK13.[8] |
| YKL-5-124 | Covalent | IC₅₀ = 9.7 nM (biochemical)[8] | Highly selective for CDK7 over CDK12/13.[8] |
| SY-1365 | Covalent | IC₅₀ = 84 nM[9] | Developed for improved potency and selectivity. |
| CT7001 (ICEC0942) | Reversible, ATP-Competitive | IC₅₀ = 40 nM[9] | Also inhibits other CDK family members.[9] |
| BS-181 | Reversible, ATP-Competitive | IC₅₀ = 21 nM[9] | Also inhibits other CDK family members.[9] |
Visualizations
Cdk7 Signaling Pathways
Cdk7 holds a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.
Caption: Dual roles of Cdk7 in transcription and cell cycle control.
Experimental Workflow for Preparing Working Solutions
Following a structured workflow is critical to prevent precipitation and ensure reproducible results.
Caption: Recommended workflow for this compound solution preparation.
Troubleshooting Decision Tree
Use this logical guide to diagnose and solve precipitation issues during your experiment.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7-IN-7 | CDK | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. CDK7-IN-1 | CDK | 1957203-02-9 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-25 inconsistent results in cell viability assays
Welcome to the technical support center for Cdk7-IN-25. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during in vitro cell viability assays with this potent CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported IC50 value of less than 1 nM[1][2]. CDK7 is a key regulator of both the cell cycle and transcription[3][4]. It functions as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression[3][4]. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription[3]. By covalently binding to a cysteine residue near the active site of CDK7, this compound irreversibly inhibits its kinase activity, thereby disrupting both cell cycle progression and transcription, leading to an anti-proliferative effect in cancer cells.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors. For a covalent inhibitor like this compound, the following should be considered:
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Improper dissolution or precipitation of the compound in the culture medium can lead to significant variability in the effective concentration. It is crucial to ensure complete solubilization of the stock solution, typically in DMSO, and to be mindful of its stability in aqueous solutions over the course of the experiment[5].
-
Cell Line Specific Factors: Different cancer cell lines can exhibit varying sensitivity to CDK7 inhibition due to their unique genetic and molecular backgrounds, including differences in cell permeability, drug efflux pump expression, and dependence on CDK7 for survival[6].
-
Assay-Specific Artifacts: The choice of cell viability assay can significantly impact the results. Assays that measure metabolic activity, such as the MTT or MTS assay, can be influenced by changes in cellular metabolism induced by the inhibitor that are independent of cell death[3][7].
-
Experimental Variability: Inconsistent cell seeding density, variations in incubation times, and pipetting errors can all contribute to variability in results[8].
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution[9]. For long-term storage, it is recommended to store the solid compound at -20°C. DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound[5]. The stability of this compound in aqueous solutions, such as cell culture media, may be limited, and it is advisable to prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guide for Inconsistent Cell Viability Assay Results
This guide provides a structured approach to identifying and resolving common issues when using this compound in cell viability assays.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Avoid the outer wells of the plate which are more prone to evaporation. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | To minimize evaporation from outer wells, fill the peripheral wells with sterile water or PBS and do not use them for experimental samples. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding the compound to check for any signs of precipitation. Prepare fresh dilutions of this compound for each experiment. |
Problem 2: IC50 Value is Significantly Higher/Lower Than Expected
While specific IC50 values for this compound across a wide range of cell lines are not extensively published, its high potency (IC50 < 1nM in biochemical assays) suggests that cellular IC50s should be in the low nanomolar range.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the initial concentration of the stock solution. Perform a serial dilution carefully and use fresh dilution series for each experiment. |
| Cell Line Resistance | The cell line used may have intrinsic resistance to CDK7 inhibition. Consider using a positive control cell line known to be sensitive to CDK7 inhibitors. |
| Assay Interference | Some compounds can interfere with the chemistry of certain viability assays (e.g., reducing MTT reagent directly). Consider using an alternative viability assay that relies on a different principle, such as CellTiter-Glo (ATP measurement) or a direct cell counting method[10][11][12]. |
| Short Incubation Time for Covalent Inhibitor | Covalent inhibitors may require a longer incubation time to achieve maximal effect. Consider performing a time-course experiment to determine the optimal treatment duration. |
Problem 3: Inconsistent Results Between Different Viability Assays (e.g., MTT vs. CellTiter-Glo)
| Potential Cause | Recommended Solution |
| Different Biological Readouts | MTT, MTS, and resazurin assays measure metabolic activity, while CellTiter-Glo measures intracellular ATP levels, and trypan blue exclusion measures membrane integrity. Inhibition of CDK7 can affect cellular metabolism without immediately causing cell death, leading to discrepancies between assays[3][7]. |
| Compound Interference with Assay Reagents | As mentioned, the inhibitor might directly react with assay components. Run a cell-free control with the compound and the assay reagent to check for any direct interaction. |
| Timing of Assay | The kinetics of cell death can vary. An early time point might show a decrease in metabolic activity (MTT) before a significant drop in ATP levels (CellTiter-Glo) or loss of membrane integrity. Perform a time-course experiment and use multiple assays at different time points. |
Experimental Protocols
MTT Cell Viability Assay Protocol (Optimized for Kinase Inhibitors)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound from a fresh DMSO stock solution in complete growth medium. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize the solution.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[13].
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals[14].
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Table 1: Reported IC50 Values for various CDK7 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | (Biochemical) | Kinase Assay | < 1 | [1][2] |
| THZ1 | Jurkat | Cell Viability | 50 | [15] |
| BS-181 | KHOS | Cell Viability | 1750 | [16] |
| BS-181 | U2OS | Cell Viability | 2320 | [16] |
| ICEC0942 | Breast Cancer Cell Lines | Growth Inhibition | 200-300 | [17] |
Note: This table provides a limited selection of publicly available data. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
Mandatory Visualizations
Caption: Simplified CDK7 signaling pathway in cancer cells.
Caption: Troubleshooting workflow for inconsistent cell viability assays.
References
- 1. news-medical.net [news-medical.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. CDK7-IN-1 | CDK | 1957203-02-9 | Invivochem [invivochem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. himedialabs.com [himedialabs.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay [protocols.io]
- 15. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. texaschildrens.org [texaschildrens.org]
Minimizing off-target kinase inhibition with Cdk7-IN-25
Disclaimer: Publicly available, peer-reviewed data on the specific kinase selectivity profile and detailed experimental protocols for Cdk7-IN-25 are limited. The information provided herein is based on data from other well-characterized selective, covalent CDK7 inhibitors, such as YKL-5-124 and SY-351, and general principles for the use of kinase inhibitors. Researchers should use this as a guide and perform their own validation experiments. The only specific potency information found is a vendor-reported IC50 of <1nM for CDK7.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for covalent CDK7 inhibitors?
Covalent CDK7 inhibitors typically contain a reactive group (e.g., an acrylamide) that forms an irreversible covalent bond with a specific cysteine residue (Cys312) on the CDK7 protein, located outside the ATP-binding pocket.[3][4][5] This mechanism provides high potency and can confer selectivity.
Q2: this compound has a reported IC50 of <1nM, but I'm not seeing the expected phenotype in my cell line. What could be the issue?
Several factors could be at play:
-
Cellular Permeability: The compound may have poor permeability into your specific cell line.
-
Efflux Pumps: The compound could be actively removed from the cell by efflux pumps.
-
Off-Target Effects: At the concentration used, unknown off-target effects could be masking the intended phenotype.
-
Biological Context: The cellular phenotype of CDK7 inhibition can be context-dependent. While some cell lines undergo strong cell cycle arrest, others may be more sensitive to transcriptional effects.[3][6][7] For example, the selective inhibitor YKL-5-124 primarily induces a G1/S cell cycle arrest phenotype with minimal impact on global RNA Polymerase II (Pol II) phosphorylation.[3][6]
-
Target Engagement: The inhibitor may not be reaching and binding to CDK7 effectively within the cell. A cellular target engagement assay is recommended to confirm binding.
Q3: How do I select an appropriate working concentration for this compound in my cellular experiments?
Start by performing a dose-response curve in your cell line of interest, measuring a known downstream effect of CDK7 inhibition. Good readouts include:
-
Phospho-CDK1 (T161) and Phospho-CDK2 (T160): As CDK7 is the primary CDK-activating kinase (CAK), its inhibition should lead to a decrease in the phosphorylation of these T-loop residues on other CDKs.[3]
-
Cell Viability/Proliferation: An MTT or similar assay will help you determine the GI50 (concentration for 50% growth inhibition).
-
Cell Cycle Analysis: Use flow cytometry to assess cell cycle arrest, a common phenotype of selective CDK7 inhibition.[3]
It is recommended to use the lowest concentration that gives a robust on-target phenotype to minimize potential off-target effects. For the selective inhibitor SY-351, researchers used a concentration of 50 nM to maximize CDK7 inhibition while minimizing effects on CDK12/13.[8][9]
Q4: What are the most likely off-targets for a covalent CDK7 inhibitor and how can I test for them?
The most common off-targets for CDK7 inhibitors are often other kinases with a similarly placed cysteine, particularly CDK12 and CDK13.[3][8] The inhibitor THZ1, for example, is equipotent against CDK7, CDK12, and CDK13.[3]
-
Testing for Off-Target Effects:
-
Western Blot: Check for hallmarks of CDK12/13 inhibition, such as altered splicing of long genes.
-
Kinome Profiling: Use a service like KiNativ or a broad panel of in vitro kinase assays to empirically determine the selectivity profile of this compound against hundreds of kinases.
-
Rescue Experiments: If possible, use a cell line expressing a C312S mutant of CDK7. A true on-target effect of this compound should be rescued in these cells.[3]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect on cell viability or cell cycle | 1. Ineffective concentration. 2. Poor cell permeability. 3. Compound degradation. 4. Cell line is resistant to CDK7 inhibition. | 1. Perform a dose-response experiment over a wide range (e.g., 1 nM to 10 µM). 2. Confirm on-target activity by checking for decreased phosphorylation of CDK1/CDK2 T-loops via Western Blot. 3. Prepare fresh stock solutions of the inhibitor. 4. Try a different cell line known to be sensitive to CDK7 inhibitors (e.g., Jurkat, HAP1).[3] |
| Unexpected Phenotype (e.g., massive cell death instead of arrest) | 1. Off-target toxicity at the concentration used. 2. Polypharmacology (inhibition of CDK12/13). | 1. Lower the inhibitor concentration. Use the minimal concentration required for CDK7 target engagement. 2. Perform kinome-wide selectivity profiling to identify off-targets. 3. Compare your phenotype to that induced by known selective (YKL-5-124) vs. less selective (THZ1) CDK7 inhibitors. |
| Conflicting Results (e.g., cell cycle arrest but no change in Pol II phosphorylation) | This may not be a conflict. Highly selective CDK7 inhibitors like YKL-5-124 have been shown to cause a potent cell cycle arrest with surprisingly weak effects on RNA Pol II CTD phosphorylation.[3][6][7] | 1. This result may indicate high selectivity for the CAK function of CDK7 over its TFIIH-related transcriptional function. 2. Confirm inhibition of CAK activity by blotting for p-CDK1/2. 3. To see transcriptional effects, you may need to co-inhibit CDK12/13 with a selective inhibitor for those kinases.[3] |
| Inconsistent results between experiments | 1. Compound instability in solution. 2. Variation in cell density or passage number. 3. Differences in treatment duration. | 1. Aliquot and store stock solutions at -80°C. Prepare fresh working dilutions for each experiment. 2. Maintain consistent cell culture practices. 3. For covalent inhibitors, time of exposure is critical. Ensure consistent treatment duration. |
Kinase Selectivity Profile (Data from Analogue Compounds)
To minimize off-target effects, it is crucial to understand the selectivity of the inhibitor. As specific data for this compound is not available, the profiles of the selective covalent inhibitors YKL-5-124 and SY-351 are presented below as a reference.
| Kinase | YKL-5-124 IC50 (nM)[10] | SY-351 IC50 (nM)[11] | Comments |
| CDK7 | 9.7 (complex) | 23 | Primary Target |
| CDK2 | 1300 | 321 | Important cell cycle kinase |
| CDK9 | 3020 | 226 | Important transcriptional kinase |
| CDK12 | Inactive | 367 | Potential off-target; involved in transcription |
| CDK13 | Inactive | N/A | Potential off-target; involved in transcription |
This table illustrates that even "selective" inhibitors have activity against other kinases at higher concentrations. It is critical for researchers to determine this profile for this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is to determine the IC50 of an inhibitor against purified kinase.
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 5 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Kinase Reaction:
-
In a 96-well plate, add recombinant CDK7/Cyclin H/MAT1 complex.
-
Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Pre-incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the reaction by adding the substrate (e.g., GST-tagged RNAPII CTD peptide) and ATP (use a concentration near the Kₘ for CDK7, typically 25-100 µM) containing a small amount of ³²P-ATP.[3]
-
-
Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and image using a phosphor imager.
-
Quantify band intensity to determine the level of substrate phosphorylation at each inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cellular Target Engagement via Western Blot
This protocol confirms the inhibitor is hitting its intended target (CDK7) in a cellular context by measuring the phosphorylation of a downstream substrate.
-
Cell Treatment: Plate cells (e.g., HAP1 or Jurkat) at a suitable density. The next day, treat with various concentrations of this compound (based on proliferation assays) for a set time (e.g., 6 or 24 hours).[3]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-CDK1 (Thr161)
-
Total CDK1
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
Phospho-RNA Pol II CTD (Ser5)
-
Total RNA Pol II
-
A loading control (e.g., GAPDH, β-Actin).
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system.
-
-
Analysis: Quantify the band intensities. A successful target engagement should show a dose-dependent decrease in the ratio of phosphorylated to total protein for CDK7 substrates.
Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription, and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing a novel covalent kinase inhibitor like this compound.
Caption: A troubleshooting decision tree for unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors: Cdk7-IN-25 versus SY-5609 in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two cyclin-dependent kinase 7 (CDK7) inhibitors, Cdk7-IN-25 and SY-5609, with a focus on their reported efficacy in solid tumors. This document is intended to be an objective resource, presenting available experimental data to aid in the selection of research tools and to inform drug development strategies. While both molecules target CDK7, a key regulator of transcription and cell cycle progression, the extent of their preclinical characterization in the public domain differs significantly.
Introduction to CDK7 Inhibition in Oncology
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in cellular proliferation and survival, making it an attractive target in oncology.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the transcription of many genes, including key oncogenes.[1] Inhibition of CDK7 can therefore simultaneously halt the cell cycle and suppress the transcription of cancer-driving genes, leading to tumor cell death.[1] Several CDK7 inhibitors are currently under investigation for the treatment of various solid tumors.[1]
Overview of this compound and SY-5609
This compound , also known as CY-16-1, is a potent covalent inhibitor of CDK7. Publicly available information on its biological activity in solid tumor models is limited.
SY-5609 is a highly potent and selective, orally bioavailable, non-covalent inhibitor of CDK7 that has undergone extensive preclinical evaluation and has entered clinical trials for various advanced solid tumors.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SY-5609. The significant disparity in the amount of publicly available data is a key takeaway.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | SY-5609 | Reference |
| Target | CDK7 | CDK7 | |
| Mechanism | Covalent | Non-covalent | |
| IC50 (CDK7) | <1 nM | Not reported (Kd used) | |
| Kd (CDK7) | Not Reported | 0.065 nM | [3] |
| Selectivity | Not Reported | >13,000-fold over CDK12, >16,000-fold over CDK9, >49,000-fold over CDK2 | [4] |
Table 2: Preclinical Efficacy of SY-5609 in Solid Tumor Xenograft Models
| Tumor Type | Model | Dosing | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | HCC70 CDX | 2 mg/kg/day, oral | Tumor regression | [5] |
| Ovarian Cancer | OVCAR3 CDX | Not specified | Complete tumor regression | [4] |
| Small Cell Lung Cancer (SCLC) | PDX | Not specified | Substantial tumor growth inhibition | [4] |
| Colorectal Cancer (CRC) | PDX | Not specified | Substantial tumor growth inhibition | [4] |
Note: No in vitro or in vivo efficacy data for this compound in solid tumor models was found in the public domain at the time of this review.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in regulating both the cell cycle and transcription.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfizer and BioNTech Announce Updated COVID-19 Vaccine Data Supporting Efficacy in Children 6 Months through 4 Years of Age | Pfizer [pfizer.com]
- 3. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Selectivity of Cdk7-IN-25: A Comparative Guide for Researchers
For Immediate Release
In the landscape of cyclin-dependent kinase (CDK) inhibitors, precision is paramount. This guide offers a detailed comparison of the selectivity of Cdk7-IN-25 with other prominent CDK inhibitors, providing researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions for their research.
This compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with a reported IC50 value of less than 1 nM[1]. CDK7 is a crucial regulator of both the cell cycle and transcription, making it a compelling target in oncology. Understanding the selectivity profile of an inhibitor is essential to anticipate its biological effects and potential off-target activities. Due to the limited publicly available selectivity panel data for this compound, this guide will utilize the well-characterized and highly selective covalent CDK7 inhibitor, YKL-5-124, as a proxy to illustrate the profile of a state-of-the-art selective CDK7 inhibitor.
Comparative Selectivity of CDK Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of various CDK inhibitors against a panel of cyclin-dependent kinases. This allows for a direct comparison of the selectivity of a highly selective CDK7 inhibitor with both other selective inhibitors and broad-spectrum CDK inhibitors.
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 | CDK12 | CDK13 |
| YKL-5-124 (CDK7-selective) | - | 1300[2][3] | - | - | - | 9.7 (in complex)[2][3][4][5][6] | 3020[2][3] | Inactive[2][4][6] | Inactive[2][4][6] |
| Palbociclib (CDK4/6-selective) | >10000 | >10000 | 11[7] | - | 16[7] | - | - | - | - |
| Ribociclib (CDK4/6-selective) | >10000 | - | 10[8][9] | - | 39[8][9] | - | - | - | - |
| Abemaciclib (CDK4/6-selective) | - | - | 2[10] | - | 10[10] | - | - | - | - |
| Flavopiridol (Broad-spectrum) | 30[11] | 170[11] | 100[11] | - | - | 875[12] | ~40[12] | - | - |
| Dinaciclib (Broad-spectrum) | 3[13][14] | 1[13][14] | - | 1[13][14] | - | - | 4[13][14] | - | - |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific cyclin partner. Data is compiled from multiple sources and should be used for comparative purposes.
Signaling Pathway of CDK7 Inhibition
CDK7 plays a dual role in cellular regulation. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation. Selective inhibition of CDK7, as exemplified by compounds like YKL-5-124, can therefore lead to both cell cycle arrest and a disruption of transcription.
Figure 1. Simplified signaling pathway of CDK7 and its inhibition.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of inhibitor selectivity is predominantly achieved through in vitro kinase inhibition assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Purified, recombinant protein kinase-cyclin complexes (e.g., CDK7/CycH/MAT1, CDK2/CycA, etc.).
-
Specific peptide or protein substrate for each kinase (e.g., GST-tagged Retinoblastoma protein fragment for CDK4/6).
-
Test inhibitor stock solution (e.g., in DMSO).
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP).
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and other co-factors).
-
96-well assay plates.
-
Scintillation counter or phosphorescence plate reader.
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in the kinase reaction buffer. A DMSO control (vehicle) is also included.
-
Reaction Setup: In each well of the 96-well plate, the following are added in order:
-
Kinase reaction buffer.
-
The specific purified kinase-cyclin complex.
-
The serially diluted test inhibitor or DMSO control.
-
The reaction is initiated by the addition of the substrate and ATP (containing a tracer amount of radiolabeled ATP).
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The kinase reaction is stopped, often by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.
-
Signal Detection:
-
If using radiolabeled ATP and a membrane, the membrane is washed to remove unincorporated ATP, and the radioactivity of the bound, phosphorylated substrate is measured using a scintillation counter.
-
Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays can be used to quantify kinase activity.
-
-
Data Analysis: The measured signal (e.g., counts per minute) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Figure 2. General workflow of an in vitro kinase inhibition assay.
Conclusion
The selectivity of a CDK inhibitor is a critical determinant of its therapeutic potential and research utility. While this compound is a highly potent CDK7 inhibitor, a comprehensive understanding of its selectivity profile across the kinome is essential for its precise application. By comparing the detailed selectivity data of a proxy inhibitor, YKL-5-124, with other CDK inhibitors, researchers can better appreciate the distinct biological consequences of targeting specific CDKs. The provided experimental framework for kinase inhibition assays offers a foundational understanding of how such critical selectivity data is generated, empowering researchers to critically evaluate and design their own studies in the pursuit of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YKL 5-124 (7157) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Validating the Effects of Cdk7-IN-25 with CRISPR/Cas9 Knockout of Cdk7
Published: November 10, 2025
This guide provides an objective comparison between two powerful methods for studying the function of Cyclin-Dependent Kinase 7 (Cdk7): pharmacological inhibition using the covalent inhibitor Cdk7-IN-25 and genetic ablation via CRISPR/Cas9 knockout. This analysis is intended for researchers, scientists, and drug development professionals investigating Cdk7 as a therapeutic target.
Cdk7 is a critical enzyme with a dual role in cellular regulation. It functions as a CDK-activating kinase (CAK), essential for cell cycle progression, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) to initiate transcription.[1][2][3] This dual functionality makes Cdk7 an attractive target in oncology, as its inhibition can simultaneously halt cell division and suppress the transcription of key oncogenes.[3][4]
Validating the on-target effects of a small molecule inhibitor is crucial. By comparing the cellular and molecular phenotypes induced by this compound with those from a Cdk7 gene knockout, researchers can confirm that the inhibitor's effects are directly attributable to the loss of Cdk7 function.
Performance Comparison: this compound vs. Cdk7 Knockout
Both pharmacological inhibition and genetic knockout of Cdk7 lead to potent anti-proliferative effects, primarily through cell cycle arrest and broad transcriptional suppression.[5][6] Studies using the potent covalent inhibitor THZ1, which shares a mechanism with this compound, have shown outcomes consistent with those from CRISPR/Cas9-mediated Cdk7 depletion, confirming the inhibitor's on-target activity.[7]
| Parameter | This compound (Pharmacological Inhibition) | CRISPR/Cas9 Knockout (Genetic Ablation) |
| Mechanism | Covalent binding to Cdk7, blocking its kinase activity.[8] | Permanent removal of the Cdk7 gene, preventing protein expression.[9] |
| Reversibility | Effects are generally irreversible due to covalent binding but depend on protein turnover. | Irreversible genetic modification. |
| Cell Viability | Dose-dependent reduction in cell viability (IC50 <1nM).[8] | Significant inhibition of cell growth and colony formation.[10] |
| Cell Cycle | Induces cell cycle arrest, often at the G2/M phase, by preventing the activation of cell cycle CDKs like CDK1.[5][7] | Causes a generalized cell cycle arrest and proliferation block.[6] |
| Transcription | Rapid and widespread inhibition of transcription; marked reduction in phosphorylation of RNA Pol II at Ser2, Ser5, and Ser7.[5][11] | Leads to a broad downregulation of gene sets related to cell cycle progression and DNA repair.[6] |
| Apoptosis | Induces apoptosis, evidenced by increased Annexin V staining and PARP cleavage.[7] | Induces apoptosis as a consequence of cell cycle and transcriptional collapse.[6] |
| Specificity | Highly selective for Cdk7, but potential for off-target effects at higher concentrations must be considered.[12] | Highly specific to the Cdk7 gene; off-target gene editing is a potential but measurable risk. |
| Application | Ideal for studying the acute effects of Cdk7 inhibition and for therapeutic development. | Gold standard for validating the genetic requirement of Cdk7 for a specific phenotype. |
Visualizing the Mechanisms and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the Cdk7 signaling pathway, the comparative experimental workflow, and the logical relationship between the two methods.
Caption: Cdk7's central role in cell cycle and transcription.
Caption: Workflow for comparing inhibitor vs. knockout effects.
Caption: Both methods converge on the same biological outcomes.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these based on their specific cell lines and reagents.
1. CRISPR/Cas9-Mediated Knockout of Cdk7
-
Objective: To generate a stable cell line lacking Cdk7 expression.
-
Methodology:
-
gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting early exons of the Cdk7 gene to ensure a frameshift mutation and nonsense-mediated decay.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2) that also contains a selection marker like puromycin resistance.
-
Transfection/Transduction: Introduce the CRISPR/Cas9 plasmid into the target cells using lipid-based transfection or lentiviral transduction.
-
Selection: Two days post-transfection, apply selection pressure (e.g., puromycin) to eliminate non-transfected cells.
-
Clonal Isolation: After selection, plate the cells at a very low density (single-cell plating) in 96-well plates to isolate and expand individual clones.
-
Verification: Once clones have expanded, screen for Cdk7 knockout via:
-
Western Blot: To confirm the absence of Cdk7 protein.
-
Sanger Sequencing: To identify the specific indel mutations at the target locus.
-
-
2. Cell Viability Assay (CCK-8)
-
Objective: To quantify the effect of this compound or Cdk7 knockout on cell proliferation.
-
Methodology:
-
Seeding: Seed cells (5,000-10,000 cells/well) in a 96-well plate. For inhibitor studies, allow cells to adhere overnight.
-
Treatment:
-
Inhibitor: Treat cells with a serial dilution of this compound for 48-72 hours.
-
Knockout: Compare the growth of Cdk7 knockout clones to wild-type control cells over several days.
-
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control (for inhibitor) or wild-type cells (for knockout) to determine the percentage of viable cells.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the cell cycle distribution following Cdk7 inhibition or knockout.
-
Methodology:
-
Cell Preparation: Culture and treat cells as required. Harvest approximately 1x10^6 cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis
-
Objective: To assess the levels of Cdk7 and key downstream signaling proteins.
-
Methodology:
-
Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Cdk7, anti-phospho-RNA Pol II Ser5, anti-phospho-CDK1, anti-Cyclin B1, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. Secrets of a double agent: CDK7 in cell-cycle control and transcription | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Large-Scale Analysis of CRISPR/Cas9 Cell-Cycle Knockouts Reveals the Diversity of p53-Dependent Responses to Cell-Cycle Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of Cdk7-IN-25 and CDK4/6 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the combination of cell cycle inhibitors is emerging as a powerful strategy to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the preclinical performance of the covalent CDK7 inhibitor, Cdk7-IN-25, in the context of combination therapy with established CDK4/6 inhibitors. While direct comparative data for this compound in combination with CDK4/6 inhibitors is limited in publicly available literature, this guide draws upon the well-documented synergistic effects of other selective CDK7 inhibitors with CDK4/6 inhibitors to provide a strong rationale and predictive insight into the potential of this therapeutic approach.
Rationale for Combining CDK7 and CDK4/6 Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK4 and CDK6 are key drivers of the G1 to S phase transition.[1] Inhibitors targeting CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have shown significant clinical success in hormone receptor-positive (HR+), HER2-negative breast cancer.[2][3][4] However, intrinsic and acquired resistance to these agents, often mediated by the upregulation of other cell cycle components, remains a significant clinical challenge.[5]
CDK7 plays a dual role in the cell cycle and transcription. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6.[6] Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[6][7] This dual function makes CDK7 an attractive target to overcome resistance to CDK4/6 inhibitors. By inhibiting CDK7, it is possible to not only directly suppress the activity of CDK4/6 but also to broadly disrupt the transcriptional program that cancer cells rely on for proliferation and survival. Preclinical studies combining other selective CDK7 inhibitors with CDK4/6 inhibitors have demonstrated synergistic anti-tumor activity, providing a strong basis for exploring the potential of this compound in this combination.[8][9]
Performance Data of CDK4/6 Inhibitors
The following tables summarize the in vitro efficacy of the three FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—in various breast cancer cell lines. This data serves as a benchmark for evaluating the potential additive or synergistic effects when combined with a CDK7 inhibitor like this compound.
Table 1: IC50 Values for Cell Viability of CDK4/6 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| MCF-7 | HR+/HER2- | 106 - 432[10][11] | 62[12] | 11 - 168[13] |
| T47D | HR+/HER2- | 66[12] | 111[12] | 13[1] |
| MDA-MB-231 | TNBC | 285 - 71,000[9][10] | 68,000[9] | ~500[13] |
| MDA-MB-468 | TNBC | >1000[10] | 72,000[9] | >500[13] |
| BT-549 | TNBC | 78,000[9] | 58,000[9] | ~3,730[7] |
| MDA-MB-453 | HER2+ | 106[10] | 49,000[9] | ~168[13] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effects of CDK4/6 Inhibitors on Apoptosis and Cell Cycle in Breast Cancer Cells
| Inhibitor | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| Palbociclib | MCF-7 | Did not initiate apoptosis.[14] However, in combination with irradiation, a significant increase in apoptosis was observed.[15][16] | Induces G0/G1 arrest.[11][17] |
| Ribociclib | MDA-MB-231 | Suppresses cell proliferation and induces apoptosis.[18] | Causes cell cycle arrest.[19] |
| Abemaciclib | MCF-7 | Prolonged treatment leads to a higher percentage of apoptotic and dead cells compared to palbociclib.[20][21][22] | Induces G1 arrest.[6][23][24] |
| T47D | Prolonged treatment promoted dose-dependent apoptosis.[20][22] | Induces G1 arrest.[24] | |
| MDA-MB-361 | Dose-dependent increases in annexin V staining.[6][25] | Induces G1 arrest.[6] |
This compound: A Potent and Selective Covalent CDK7 Inhibitor
While specific data for this compound in combination with CDK4/6 inhibitors is not yet widely published, its high potency as a single agent suggests significant potential. This compound is a covalent inhibitor of CDK7 with a reported IC50 of less than 1 nM. Covalent inhibition offers the advantage of prolonged target engagement and potentially greater efficacy. Studies with other covalent CDK7 inhibitors, such as THZ1 and YKL-5-124, have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models.[7][20] These inhibitors have been shown to induce cell cycle arrest and suppress the transcription of key oncogenes.[20][26]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for key assays used to evaluate the efficacy of CDK inhibitors.
Cell Viability Assay
Principle: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50). Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active cells, while crystal violet staining measures the total cell biomass.
Protocol (Crystal Violet):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor(s) (e.g., this compound, a CDK4/6 inhibitor, or the combination) for 72 hours.
-
Wash the cells with PBS and fix with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
Apoptosis Assay
Principle: To quantify the percentage of cells undergoing apoptosis. This is commonly measured by flow cytometry using Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol (Annexin V/PI Staining):
-
Seed cells in 6-well plates and treat with the inhibitor(s) for the desired time (e.g., 48 or 72 hours).
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.[19]
Cell Cycle Analysis
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.
Protocol (Propidium Iodide Staining):
-
Seed cells and treat with inhibitors as for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified based on the DNA fluorescence histogram.[17]
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Dual inhibition of CDK4/6 and CDK7 signaling pathways.
Caption: Workflow for evaluating this compound and CDK4/6 inhibitor combination.
Conclusion and Future Directions
The combination of CDK7 and CDK4/6 inhibitors represents a highly promising strategy in cancer therapy, particularly for overcoming resistance to single-agent CDK4/6 inhibition. While direct experimental data for this compound in this combination is still emerging, the potent and selective nature of this covalent inhibitor, coupled with the strong preclinical evidence for synergy with other CDK7 inhibitors, provides a compelling rationale for its investigation. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at evaluating the therapeutic potential of dual CDK7 and CDK4/6 blockade. Future studies should focus on generating head-to-head comparative data for this compound in combination with different CDK4/6 inhibitors across a panel of cancer cell lines, including those with acquired resistance to CDK4/6 inhibitors. In vivo studies will also be crucial to validate the efficacy and safety of this combination in a more complex biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer | Semantic Scholar [semanticscholar.org]
- 4. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdk7-IN-25 and CT-7001: A Guide for Researchers
A detailed comparison of two potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, Cdk7-IN-25 and CT-7001 (Samuraciclib), is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on available experimental data, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. It is a core component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cell cycle CDKs, and is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II. Inhibition of CDK7 offers a promising strategy to concurrently disrupt these fundamental processes in cancer cells. This guide focuses on a comparative analysis of two notable CDK7 inhibitors: this compound and CT-7001.
Quantitative Performance Data
To facilitate a clear comparison, the available quantitative data for both inhibitors are summarized below. It is important to note that comprehensive public data for this compound is limited compared to the more extensively characterized CT-7001.
Biochemical Activity and Selectivity
This table summarizes the in vitro enzymatic activity of the inhibitors against CDK7 and their selectivity against other cyclin-dependent kinases.
| Parameter | This compound | CT-7001 (Samuraciclib) |
| CDK7 IC₅₀ | <1 nM[1] | 41 nM[2][3] |
| CDK1 IC₅₀ | Data not available | ~1845 nM (45-fold selective)[2][3] |
| CDK2 IC₅₀ | Data not available | 578 nM (15-fold selective)[2][3] |
| CDK5 IC₅₀ | Data not available | ~9430 nM (230-fold selective)[2][3] |
| CDK9 IC₅₀ | Data not available | ~1230 nM (30-fold selective)[2][3] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. The selectivity is calculated as the ratio of the IC₅₀ for the off-target kinase to the IC₅₀ for CDK7.
Cellular Antiproliferative Activity
The following table presents the growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values of the inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | This compound GI₅₀/IC₅₀ | CT-7001 (Samuraciclib) GI₅₀ |
| MCF7 | Breast Cancer | Data not available | 0.18 µM[2] |
| T47D | Breast Cancer | Data not available | 0.32 µM[2] |
| MDA-MB-231 | Breast Cancer | Data not available | 0.33 µM[2] |
| HS578T | Breast Cancer | Data not available | 0.21 µM[2] |
| MDA-MB-468 | Breast Cancer | Data not available | 0.22 µM[2] |
| HCT116 | Colon Cancer | Data not available | Data available, but specific value not cited[2] |
| Prostate Cancer Cell Lines | Prostate Cancer | Data not available | Growth inhibition observed[4][5] |
Note: GI₅₀/IC₅₀ values in cellular assays represent the concentration of the inhibitor required to inhibit cell growth or proliferation by 50%.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the CDK7 signaling pathway and a general workflow for evaluating CDK7 inhibitors.
Figure 1: Simplified CDK7 signaling pathway illustrating its dual role in cell cycle control and transcription.
Figure 2: General experimental workflow for the evaluation of CDK7 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided to support the interpretation of the presented data and to aid in the design of future studies.
Biochemical Kinase Inhibition Assay
This assay is designed to determine the concentration at which an inhibitor reduces the enzymatic activity of a kinase by half (IC₅₀).
-
Reagents and Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).
-
Test inhibitors (this compound or CT-7001) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Add a small volume of the serially diluted inhibitor to the wells of the plate.
-
Add the CDK7 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the inhibitor's effect on cell proliferation (GI₅₀).
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test inhibitors serially diluted in culture medium.
-
CCK-8 or MTT reagent.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the inhibitor or DMSO as a control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI₅₀ value from the dose-response curve.
-
Western Blot Analysis for Target Engagement and Downstream Signaling
This technique is used to detect changes in the phosphorylation status of CDK7 targets and downstream effectors, confirming the mechanism of action of the inhibitor.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser5), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-Rb (Ser807/811), and total protein controls).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test inhibitors.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., ice-cold 70% ethanol).
-
Staining solution (e.g., PBS containing propidium iodide (PI) and RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the inhibitor for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
References
A Head-to-Head Comparison: Cdk7-IN-25 Versus siRNA Knockdown for CDK7 Inhibition
For researchers, scientists, and drug development professionals investigating the role of Cyclin-Dependent Kinase 7 (CDK7), the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides a comprehensive comparison of Cdk7-IN-25, a potent and selective covalent inhibitor, and siRNA-mediated knockdown of CDK7, offering supporting data and detailed experimental protocols to inform your research.
CDK7 plays a dual role in regulating the cell cycle and transcription, making it a compelling target in oncology and other research areas.[1][2] this compound offers a rapid and reversible method of inhibiting CDK7's kinase activity, while siRNA provides a way to deplete the total cellular pool of the CDK7 protein. The choice between these two powerful techniques depends on the specific biological question being addressed.
Comparative Analysis of Cellular Effects
To illustrate the differential effects of chemical inhibition versus genetic knockdown of CDK7, the following tables summarize key quantitative data from studies utilizing potent CDK7 inhibitors, such as THZ1 (a compound structurally and mechanistically similar to this compound), and CDK7-specific siRNAs.
Disclaimer: The data presented below is compiled from multiple studies and is intended for comparative purposes. The experimental conditions, cell lines, and specific reagents may vary between the studies cited for the inhibitor and siRNA approaches.
Table 1: Effects on Cell Viability and Apoptosis
| Parameter | This compound (inferred from THZ1 data) | CDK7 siRNA Knockdown | Cell Line | Citation |
| Cell Viability | Dose-dependent decrease | Significant reduction in cell growth | Osteosarcoma (KHOS, U2OS) | [3] |
| Apoptosis | Induction of apoptosis | Increased apoptosis rate from 11.66% to 37.57% (in combination with cisplatin) | Endometrial Carcinoma (HEC-1-A) | [4] |
| Colony Formation | Significant inhibition | Marked reduction in colony forming ability | Non-Small Cell Lung Cancer (A549, H460) | [5] |
Table 2: Impact on RNA Polymerase II Phosphorylation
| Parameter | This compound (inferred from THZ1 data) | CDK7 siRNA Knockdown | Cell Line | Citation |
| Pol II Ser2-P | Dose-dependent reduction | Reduction in Ser2 phosphorylation | Gastrointestinal Stromal Tumor (GIST-T1, GIST-882) | [6] |
| Pol II Ser5-P | Dose-dependent reduction | Reduction in Ser5 phosphorylation | Gastrointestinal Stromal Tumor (GIST-T1, GIST-882) | [6] |
| Pol II Ser7-P | Dose-dependent reduction | Not explicitly quantified in cited study | Gastrointestinal Stromal Tumor (GIST-T1, GIST-882) | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: CDK7 Signaling Pathway and Points of Intervention.
Caption: Comparative Experimental Workflow.
Experimental Protocols
This compound Treatment Protocol (General)
This compound is a highly potent inhibitor with a reported IC50 of less than 1 nM.[7] The optimal concentration and treatment duration will vary depending on the cell line and experimental endpoint.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qRT-PCR, or preparation for cell viability and apoptosis assays).
CDK7 siRNA Knockdown Protocol (General)
This protocol provides a general guideline for siRNA-mediated knockdown of CDK7. Optimization of siRNA concentration and transfection reagent is recommended for each cell line.
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the CDK7 siRNA (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal incubation time should be determined empirically.
-
Harvesting and Analysis: After incubation, harvest the cells. A portion of the cells should be used to confirm knockdown efficiency by Western blotting or qRT-PCR. The remaining cells can be used for downstream functional assays.
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for studying the function of CDK7. This compound offers a rapid and dose-dependent inhibition of kinase activity, allowing for the study of acute effects of CDK7 inhibition. In contrast, siRNA knockdown provides a method to study the cellular consequences of reduced CDK7 protein levels over a longer period. The choice between these two approaches will be dictated by the specific research question, with the data and protocols provided in this guide serving as a valuable resource for experimental design and execution.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of cyclin-dependent kinase 7 silencing on cisplatin sensitivity in endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK Inhibitors: Cdk7-IN-25 and Flavopiridol
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two such inhibitors: Cdk7-IN-25, a highly selective CDK7 inhibitor, and Flavopiridol, a broad-spectrum or pan-CDK inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
Introduction to this compound and Flavopiridol
This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 plays a pivotal role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[5][6][7][8]
Flavopiridol (also known as Alvocidib) is a synthetic flavonoid that acts as a pan-CDK inhibitor, targeting a range of CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 with varying affinities.[9] Its broad activity allows it to interfere with both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in various cancer cell lines.[9][10][11][12]
Comparative Analysis of CDK Target Selectivity
The primary distinction between this compound and Flavopiridol lies in their selectivity for CDK targets. This compound is designed for high specificity towards CDK7, while Flavopiridol exhibits a broader inhibitory profile. This difference in selectivity is critical as it dictates their downstream cellular effects and potential therapeutic windows.
Table 1: Comparison of Inhibitory Activity (IC50) against a Panel of Cyclin-Dependent Kinases
| Target CDK | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK7 | < 1[1] | 110 - 300[6] |
| CDK1 | Data not available | 30[9] |
| CDK2 | Data not available | 170[9] |
| CDK4 | Data not available | 100[9] |
| CDK6 | Data not available | 60[9] |
| CDK9 | Data not available | 10[9] |
Note: IC50 values for Flavopiridol can vary between studies and experimental conditions.
Impact on Cellular Processes
The differential CDK target profiles of this compound and Flavopiridol translate into distinct effects on fundamental cellular processes like cell cycle progression and transcription.
Cell Cycle Progression
Selective inhibition of CDK7 by compounds like this compound is expected to primarily induce a G1/S phase cell cycle arrest. This is due to the inhibition of CDK7's role in activating CDK4, CDK6, and CDK2, which are essential for the G1 to S phase transition.[3]
Flavopiridol, with its broader activity against CDKs 1, 2, 4, and 6, induces a more complex cell cycle arrest at both the G1/S and G2/M transitions.[10][10][11]
Table 2: Comparative Effects on Cell Cycle Progression
| Feature | This compound (Expected) | Flavopiridol |
| Primary Cell Cycle Arrest | G1/S phase | G1/S and G2/M phases[10][11] |
| Mechanism | Inhibition of CDK-activating kinase (CAK) activity of CDK7, preventing activation of G1/S CDKs.[3] | Direct inhibition of CDK1, CDK2, CDK4, and CDK6.[9] |
Transcriptional Regulation
Both inhibitors impact transcription through their effects on CDK7 and/or CDK9, which are key for the phosphorylation of the RNA Polymerase II C-terminal domain (CTD).
CDK7, as part of TFIIH, primarily phosphorylates the Serine 5 (Ser5) residue of the RNAPII CTD, a critical step for transcription initiation.[6][7] Selective CDK7 inhibitors would therefore be expected to predominantly reduce Ser5 phosphorylation.
Flavopiridol, by inhibiting both CDK7 and CDK9, affects both transcription initiation and elongation. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) and is responsible for phosphorylating Serine 2 (Ser2) of the RNAPII CTD, which is crucial for productive transcript elongation.[6][13][14] Flavopiridol has been shown to inhibit phosphorylation at both Ser2 and Ser5 sites.[6]
Table 3: Comparative Effects on RNA Polymerase II Phosphorylation
| Feature | This compound (Expected) | Flavopiridol |
| Primary RNAPII CTD Target | Serine 5 (Ser5)[7][8] | Serine 2 (Ser2) and Serine 5 (Ser5)[6] |
| Transcriptional Effect | Inhibition of transcription initiation. | Inhibition of both transcription initiation and elongation.[6][13] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by this compound and Flavopiridol.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of CDK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reagents and Materials: Purified recombinant CDK/cyclin complexes, kinase buffer, ATP (often radiolabeled, e.g., [γ-³²P]ATP), substrate (e.g., Histone H1, GST-Rb), inhibitor compound (this compound or Flavopiridol) at various concentrations, and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting, or antibody-based detection like ELISA or Western blot).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer.
-
Add the inhibitor at a range of concentrations to the reaction mixture and incubate for a defined period.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15][16][17][18][19]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the CDK inhibitor (this compound or Flavopiridol) or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells, allowing for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[20][21][22]
Western Blot Analysis of RNA Polymerase II Phosphorylation
This method is used to detect changes in the phosphorylation status of specific residues on the RNAPII CTD.
-
Cell Lysis and Protein Quantification: Treat cells with the inhibitor, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total RNAPII, phospho-Ser2 RNAPII, and phospho-Ser5 RNAPII.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RNAPII compared to total RNAPII.[6][23]
Conclusion
This compound and Flavopiridol represent two distinct strategies for targeting CDKs in cancer therapy. This compound, as a highly selective CDK7 inhibitor, offers the potential for a more targeted therapeutic approach with a potentially wider therapeutic window by minimizing off-target effects. Its primary mechanism is expected to be the disruption of cell cycle progression at the G1/S transition and the inhibition of transcription initiation.
Flavopiridol, a pan-CDK inhibitor, provides a broader attack on the cell cycle and transcription machinery. While this may lead to potent anti-cancer activity, it also carries a higher risk of toxicity due to its effects on multiple CDKs that are also important in normal cellular function.
The choice between a selective and a pan-CDK inhibitor will depend on the specific cancer type, its underlying genetic and molecular characteristics, and the desired therapeutic outcome. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two classes of CDK inhibitors. This guide provides a foundational comparison to aid researchers in designing such studies and in the continued development of effective CDK-targeted cancer therapies.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. The Importance of IC50 Determination | Visikol [visikol.com]
- 18. ww2.amstat.org [ww2.amstat.org]
- 19. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Covalent CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent alternative covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. While Cdk7-IN-25 is a known potent inhibitor with a reported IC50 of less than 1 nM, a lack of comprehensive publicly available data limits its use as a baseline for a detailed comparative analysis.[1] This guide, therefore, focuses on three well-characterized covalent CDK7 inhibitors: THZ1, SY-1365, and YKL-5-124, offering insights into their biochemical and cellular activities, selectivity, and mechanisms of action, supported by experimental data.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for THZ1, SY-1365, and YKL-5-124, providing a basis for their comparison.
Table 1: Biochemical Activity of Covalent CDK7 Inhibitors
| Inhibitor | CDK7 IC50 (nM) | Kinase Selectivity (Other CDKs with significant inhibition) |
| This compound | < 1 | Data not available |
| THZ1 | ~3.2 - 92.17 | CDK12, CDK13 |
| SY-1365 | 369 (at 2 mM ATP) | Minimal activity against CDK1/2/4-6/9 |
| YKL-5-124 | 9.7 - 53.5 | >130-fold selective over CDK2/9; no inhibition of CDK12/13 up to 100 µM |
Table 2: Cellular Activity of Covalent CDK7 Inhibitors
| Inhibitor | Cell Line Examples | Cellular Potency (IC50/EC50 where available) | Key Cellular Effects |
| THZ1 | Jurkat, RBE, SSP-25 | 75-100 nM (SCLC cell lines) | Induces G2/M cell cycle arrest; inhibits RNA Pol II CTD phosphorylation |
| SY-1365 | HL60, various solid tumor lines | Nanomolar range in 386 cell lines | Inhibits RNA Pol II CTD phosphorylation; downregulates super-enhancer-related oncogenes |
| YKL-5-124 | HAP1, Jurkat | Primarily cytostatic | Induces G1/S cell cycle arrest; minimal effect on RNA Pol II CTD phosphorylation |
Inhibitor Profiles
THZ1
THZ1 is a first-generation covalent CDK7 inhibitor that has been instrumental in validating CDK7 as a therapeutic target. It demonstrates potent inhibition of CDK7 but also exhibits significant off-target activity against CDK12 and CDK13. This polypharmacology contributes to its strong transcriptional suppression, as evidenced by the inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation.[2] In cellular assays, THZ1 effectively inhibits the proliferation of various cancer cell lines, often inducing a G2/M phase cell cycle arrest.[3]
SY-1365 (Mevociclib)
SY-1365 was developed to improve upon the metabolic stability of earlier covalent CDK7 inhibitors.[2] It shows good selectivity for CDK7 over other cell cycle CDKs.[2] In cellular contexts, SY-1365 demonstrates broad anti-proliferative activity across a large panel of cancer cell lines.[2] Mechanistically, it inhibits the phosphorylation of the RNA Pol II CTD and downregulates the expression of super-enhancer-associated oncogenes like MYC.
YKL-5-124
YKL-5-124 is a highly selective covalent inhibitor of CDK7, with markedly reduced activity against CDK12 and CDK13 compared to THZ1.[2] This selectivity profile reveals a predominant cell cycle phenotype upon CDK7 inhibition.[2] Treatment with YKL-5-124 leads to a robust G1/S phase cell cycle arrest but, in contrast to THZ1, has a surprisingly weak effect on global RNA Pol II CTD phosphorylation.[2] This suggests that the profound transcriptional suppression observed with less selective inhibitors may be a consequence of combined CDK7, CDK12, and CDK13 inhibition.
Experimental Protocols
In Vitro CDK7 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of inhibitors against CDK7.
Materials:
-
Recombinant CDK7/cyclin H/MAT1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
ATP
-
CDK7tide substrate peptide
-
Kinase Buffer
-
Test inhibitors
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a solution of CDK7 enzyme, substrate peptide, and ATP in kinase buffer.
-
Kinase Reaction: Add 2.5 µL of the inhibitor dilutions to the assay plate. Initiate the kinase reaction by adding 2.5 µL of the CDK7 enzyme solution and 5 µL of the substrate and ATP solution.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Data Acquisition: Read the plate on a TR-FRET plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® Buffer
-
CellTiter-Glo® Substrate
-
Opaque-walled 96-well plates
-
Cells in culture medium
-
Test inhibitors
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay: Equilibrate the cell plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the cell viability as a percentage of the vehicle-treated control and calculate the IC50 values.
Target Engagement Assay (Competitive Pulldown)
This assay assesses the ability of a test compound to bind to CDK7 within a cellular context by competing with a biotinylated probe.
Materials:
-
Cells of interest
-
Test inhibitors
-
Biotinylated covalent CDK7 probe (e.g., biotin-THZ1)
-
Lysis buffer
-
Streptavidin-coated magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK7 antibody
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to obtain total cell lysates.
-
Probe Incubation: Add the biotinylated CDK7 probe to the lysates and incubate to allow for binding to unoccupied CDK7.
-
Pulldown: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-CDK7 complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CDK7 antibody to detect the amount of CDK7 pulled down. A decrease in the amount of pulled-down CDK7 in the presence of the test inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of CDK7 in cellular processes and a typical experimental workflow for inhibitor characterization.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for CDK7 inhibitor characterization.
Conclusion
The landscape of covalent CDK7 inhibitors is evolving, with newer agents demonstrating improved selectivity and distinct cellular phenotypes. While THZ1 has been a valuable tool compound, its off-target effects on CDK12/13 complicate the interpretation of its activity. SY-1365 offers improved metabolic stability and broad anti-proliferative effects. YKL-5-124, with its high selectivity for CDK7, has been instrumental in dissecting the specific roles of CDK7 in cell cycle control versus transcription.
The choice of an appropriate CDK7 inhibitor for research or therapeutic development will depend on the specific biological question being addressed. For studies aiming to understand the consequences of potent, combined inhibition of transcriptional CDKs, THZ1 may be suitable. For investigations focused specifically on the role of CDK7 in cell cycle progression, the high selectivity of YKL-5-124 is advantageous. SY-1365 represents a more drug-like candidate with a favorable selectivity profile for further translational studies. Further research and the public availability of comprehensive data on a wider range of inhibitors, including this compound, will be crucial for advancing our understanding of CDK7 biology and its therapeutic potential.
References
A Head-to-Head Comparison of Covalent CDK7 Inhibitors: YKL-5-124 vs. Cdk7-IN-25
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation.[5][6] This guide provides a detailed head-to-head comparison of two covalent inhibitors of CDK7: the well-characterized YKL-5-124 and the more recently disclosed Cdk7-IN-25.
Mechanism of Action and Selectivity
Both YKL-5-124 and this compound are covalent inhibitors that achieve high potency and selectivity by forming an irreversible bond with a specific cysteine residue on the CDK7 protein.
YKL-5-124 was developed as a highly selective covalent inhibitor of CDK7, designed to overcome the off-target effects observed with earlier compounds like THZ1, which also potently inhibits CDK12 and CDK13.[7][8] YKL-5-124 targets cysteine 312 (C312) in CDK7, a residue located outside the kinase's ATP-binding pocket.[7][9] This covalent interaction leads to potent and sustained inhibition of CDK7's kinase activity. The selectivity of YKL-5-124 for CDK7 over the structurally related kinases CDK12 and CDK13 is a key feature, allowing for a more precise dissection of CDK7's biological functions.[7]
This compound , also known as CY-16-1, is described as a potent CDK7 inhibitor with an IC50 value of less than 1 nM.[10] Information from patent literature suggests it also functions as a covalent inhibitor.[10] However, detailed public data on its specific binding site and comprehensive selectivity profile against other kinases are not as extensively documented as for YKL-5-124.
Data Presentation: Biochemical and Cellular Performance
Quantitative data for YKL-5-124 is readily available from peer-reviewed studies. Data for this compound is currently limited to what is disclosed in patent filings. For a broader context, data for the well-studied, less selective covalent inhibitor THZ1 is also included.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| YKL-5-124 | CDK7 | 53.5 | Inactive against CDK12 and CDK13 at concentrations tested. [7] |
| CDK7/Mat1/CycH | 9.7 | ||
| CDK2 | 1300 | >100-fold selective for CDK7 over CDK2 and CDK9. | |
| CDK9 | 3020 | ||
| This compound | CDK7 | <1 | Detailed selectivity panel data not publicly available. [10] |
| THZ1 (comparator) | CDK7 | - | Equipotent on CDKs 7, 12, and 13.[7] |
| CDK12 | - | ||
| CDK13 | - |
Table 2: Cellular Activity Profile
| Compound | Effect in Cells | Key Observations |
| YKL-5-124 | Cell Cycle Arrest | Causes a strong arrest at the G1/S transition.[7][8] |
| Inhibition of CAK Activity | Inhibits phosphorylation of CDK1 (T161) and CDK2 (T160) T-loops.[7] | |
| Effect on Transcription | Minimal effect on global RNA Polymerase II CTD phosphorylation.[7] Inhibits E2F-driven gene expression.[8] | |
| Apoptosis | Does not induce significant cell death on its own in some cell lines.[7] | |
| This compound | Anticancer Research | Indicated for use in cancer research, but specific cellular phenotype data is not widely published.[10] |
| THZ1 (comparator) | Transcription Inhibition | Dramatically inhibits super-enhancer-associated gene expression.[7] Reduces RNAPII CTD phosphorylation.[9] |
| Apoptosis | Potently induces apoptosis in various cancer cell lines.[11] |
Signaling Pathways and Experimental Workflows
CDK7's Dual Role in Transcription and Cell Cycle
CDK7 holds a central position in cellular regulation. As part of the TFIIH complex, it phosphorylates the Serine-5 residue of the RNA Pol II C-terminal domain, which is crucial for transcription initiation. Concurrently, as the CDK-activating kinase (CAK), it phosphorylates and activates key cell cycle kinases like CDK1 and CDK2, thereby driving cell cycle progression.
Caption: Dual roles of CDK7 in transcription and cell cycle, and points of inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize CDK7 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of CDK7 by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reaction Setup: Prepare a kinase reaction mixture containing kinase reaction buffer, 10 µM ATP, and a suitable peptide substrate (e.g., a peptide derived from the Pol II CTD).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., YKL-5-124) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add the purified CDK7/Cyclin H/MAT1 enzyme complex to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Cdk7-IN-25: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential, immediate safety and logistical information for the proper disposal of Cdk7-IN-25, a potent cyclin-dependent kinase 7 (CDK7) inhibitor used in cancer research.
Hazard Identification and Classification
Based on the available information for similar compounds, this compound should be treated as a hazardous substance. The primary hazards are likely to include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Therefore, it is crucial to prevent its release into the environment.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn.
| PPE Component | Specification |
| Gloves | Impermeable and resistant to the chemical. |
| Lab Coat | Standard laboratory coat. |
| Eye Protection | Safety glasses or goggles. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This includes the pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions.
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.[2]
-
Segregate waste into appropriate, clearly labeled containers for chemical waste.[2]
2. Solid Waste Disposal:
-
Unused or Expired Compound: The original container with the remaining compound should be sealed tightly and placed in a designated hazardous chemical waste container.
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a dedicated, sealed plastic bag. This bag must then be placed in a rigid, labeled container for chemical waste.[3]
3. Liquid Waste Disposal:
-
Solutions: All solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.[4] This is to avoid release into the environment, as the compound is expected to be toxic to aquatic life.[1]
-
Rinsing: When rinsing glassware that contained this compound, the initial rinsate should be collected as hazardous waste.
4. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents, pending pickup by a certified waste disposal service.[1]
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1] Follow your institution's specific procedures for arranging the collection of chemical waste.
Experimental Workflow for Handling and Disposal
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
References
Personal protective equipment for handling Cdk7-IN-25
Essential Safety and Handling Guide for Cdk7-IN-25
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling and Disposal of the Covalent Inhibitor this compound.
This guide provides critical safety and logistical information for the handling of this compound, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally similar compound, Cdk7-IN-7, indicates that this compound should be handled as a hazardous substance. The primary hazards are expected to be:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
Due to its nature as a potent covalent inhibitor, it is crucial to avoid direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed in case of contamination without exposing the skin. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown. | Protects against splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Ensures complete protection of the eyes and face from splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating aerosols. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to immediate use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area.[2] Recommended storage temperature is -20°C for the powder form and -80°C when in solvent.[2]
Preparation of Solutions
-
Engineering Controls: All handling of this compound, especially the powder form, must be conducted in a certified chemical fume hood or a biological safety cabinet to contain any dust or aerosols.[2]
-
Weighing: Use a dedicated, calibrated balance within the containment enclosure.
-
Dissolving: When preparing solutions, add the solvent slowly to the powdered compound to minimize aerosolization.
Experimental Use
-
Containment: All experimental procedures involving this compound should be performed within a designated and clearly marked area.
-
Spill Kit: A spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags must be readily accessible.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Dedicated Waste Streams: Establish separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other disposable labware.
-
Liquid Waste: Unused solutions and contaminated solvents.
-
Sharps: Contaminated needles and glassware.
-
-
Container Compatibility: Ensure waste containers are made of materials compatible with the chemical waste they are intended to hold.
Decontamination
-
Work Surfaces: At the end of each procedure and in case of a spill, decontaminate all work surfaces with a suitable cleaning agent.
-
Equipment: Decontaminate non-disposable equipment that has come into contact with this compound.
Final Disposal
-
Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[3]
-
Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards before collection.[3]
-
Environmental Precaution: Do not dispose of this compound or its solutions down the drain, as it is toxic to aquatic life.[2]
Workflow and Signaling Pathway Diagrams
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A diagram showing the inhibition of the Cdk7 signaling pathway by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
